(E)-4-Bromo-3-hydrazonoindolin-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-bromo-3-diazenyl-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQNORQXZKGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Bromo-3-hydrazonoindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, making their detailed structural elucidation crucial for drug design and development. This document summarizes key spectroscopic data and provides detailed experimental protocols for the analytical techniques used in its characterization.
Core Spectroscopic Data
The spectroscopic data for 4-Bromo-3-hydrazonoindolin-2-one and its derivatives are summarized below. This data is essential for confirming the chemical structure and purity of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | 12.45 (s, 1H, Isatin-NH), 11.39 (s, 1H, Pyrimidine-NH), 11.32 (s, 1H, Pyrimidine-NH), 10.75 (s, 1H, NH), 7.32–7.22 (m, 2H, PhH), 6.96 (d, J = 7.2 Hz, 1H, PhH), 5.51 (s, 1H, CH) | [1] |
| ¹³C NMR | 164.57, 162.32, 152.09, 150.95, 143.97, 134.09, 132.38, 127.11, 118.77, 115.65, 110.60, 78.52 | [1] |
Note: The data presented is for a derivative, 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione, as a complete dataset for 4-Bromo-3-hydrazonoindolin-2-one was not available.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks/Values | Interpretation | Reference |
| IR (KBr, ν cm⁻¹) | 3178 (NH), 1751, 1718 (C=O) | N-H stretching, Carbonyl stretching | [2][3] |
| Mass Spec. (ESI) | m/z: 409.24 [M]⁺ | Molecular ion peak | [4] |
Note: The presented data is for closely related 5-bromo-hydrazonoindolin-2-one derivatives and may vary for the 4-bromo isomer.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on standard practices for the analysis of isatin derivatives.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A Bruker Avance III 400 MHz high-performance digital FT-NMR spectrophotometer or equivalent.[5][7]
Sample Preparation:
-
Weigh approximately 5-10 mg of the 4-Bromo-3-hydrazonoindolin-2-one sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethylsulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: Room temperature
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Internal Standard: DMSO-d₆ solvent peak
-
Temperature: Room temperature
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Shimadzu FT-IR 8400S spectrophotometer or equivalent.[5]
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An Agilent 6230 electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer or equivalent.[8]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the solution to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Solvent Flow Rate: 0.2-0.5 mL/min.
-
Nebulizer Gas: Nitrogen.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjusted to optimize for the molecular ion peak.
UV-Visible Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A Shimadzu UV–2600 spectrophotometer or equivalent.[8]
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 5-25 µg/mL.[9]
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Solvent: The same solvent used for sample preparation should be used as the blank.
-
Slit Width: 2.0 nm.[8]
-
Scan Speed: Medium.
-
The absorption maximum (λmax) should be determined from the resulting spectrum. For isatin derivatives, absorption maxima are often observed between 260 nm and 350 nm.[10]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Potential Signaling Pathway Involvement
Isatin-hydrazone derivatives are known to interact with various cellular signaling pathways, often exhibiting anticancer properties by inhibiting protein kinases.[5] The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds.
Caption: Potential Kinase Inhibition Signaling Pathway.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromo-hydrazonoindolin-2-one: Physicochemical Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and biological activities of bromo-hydrazonoindolin-2-one derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.
Physicochemical Properties
The core structure of bromo-hydrazonoindolin-2-one, specifically 5-bromo-3-hydrazonoindolin-2-one, serves as a versatile scaffold for the development of various bioactive molecules. While data on the unsubstituted parent compound is limited, extensive research on its derivatives, particularly N-substituted and hydrazone-modified analogs, provides significant insight into the physicochemical characteristics of this class.
General Properties
Bromo-hydrazonoindolin-2-one derivatives are typically crystalline solids with high melting points, often exceeding 200°C. The presence of the bromo group and the extended conjugation of the hydrazonoindolin-2-one system contribute to their stability and distinct spectral properties. These compounds generally exhibit poor solubility in water but are soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Spectral Data
Spectroscopic analysis is crucial for the characterization of bromo-hydrazonoindolin-2-one derivatives. The following table summarizes typical spectral data for representative compounds.
| Compound Name | Melting Point (°C) | 1H NMR (DMSO-d6) δ ppm | 13C NMR (DMSO-d6) δ ppm | IR (KBr) ν cm-1 | Mass Spec. (m/z) |
| 5-Bromo-3-hydrazonoindolin-2-one | >300[1] | 6.93 (d, 1H), 7.50-7.87 (m, 6H), 8.52 (s, 1H), 11.38 (s, 1H), 13.33 (s, 1H)[1] | 108.7, 113.6, 114.6, 121.7, 122.3, 122.8, 128.1, 128.2, 131.4, 132.1, 133.1, 133.6, 140.9, 142.1, 150.3, 163.4, 166.5[1] | 3157 (NH), 1685 (C=O), 1614 (C=N)[1] | 478 [M+][1] |
| 1-Benzyl-5-bromo-3-(2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide) | 241-243[2] | 4.956 (s, 2H), 6.94 (d, 1H), 7.25-7.35 (m, 5H), 7.48 (dd, 1H), 7.92 (d, 1H), 8.86 (s, 1H), 9.15 (s, 1H), 12.21 (s, 1H)[2] | 43.04, 112.73, 115.43, 122.27, 123.79, 127.82, 127.88, 128.09, 129.15, 129.99, 133.41, 135.89, 142.00, 160.89, 179.23[2] | Not specified | Not specified |
| 5-Bromo-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one | 264-266[1] | 6.82 (d, 1H), 6.87 (d, 1H), 7.58 (d, 1H), 7.94 (s, 1H), 8.10 (d, 1H), 8.60 (s, 1H), 11.04 (s, 1H), 13.62 (s, 1H)[1] | 104.76, 113.28, 118.65, 122.19, 127.95, 131.43, 136.39, 144.51, 147.30, 150.39, 156.64, 164.61[1] | 3209 (NH), 1734 (C=O), 1612 (C=N)[1] | 318 [M+][1] |
| 1-Benzyl-3-((5-bromo-2-oxoindolin-3-ylidene)hydrazono)indolin-2-one | 265-267[3] | 5.01 (s, 2H), 6.89 (d, 1H), 7.00 (d, 1H), 7.08 (t, 1H), 7.27-7.45 (m, 6H), 7.59-7.70 (m, 3H), 11.15 (s, 1H)[3] | 43.5, 110.9, 113.6, 114.2, 115.9, 117.9, 123.7, 127.8, 128.1, 128.9, 129.2, 130.9, 134.9, 136.3, 137.2, 144.9, 145.6, 145.9, 146.3, 162.8, 163.6[3] | 3421 (NH), 1734 (C=O), 1602 (C=N)[3] | 459.0 [M+1]+[3] |
It is noteworthy that some N-benzyl-5-bromoindolin-2-one derivatives can exist as a mixture of E/Z isomers that interconvert rapidly in solution, making them inseparable at room temperature.[2]
Synthesis and Experimental Protocols
The synthesis of bromo-hydrazonoindolin-2-one derivatives typically involves a condensation reaction between a substituted isatin (or bromo-isatin) and a hydrazine derivative.
General Synthesis Workflow
Experimental Protocol: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[2]
-
A solution of N-benzyl-5-bromoindoline-2,3-dione (2.5 g, 8.0 mmol) in hot ethanol (15 mL) with a catalytic amount of acetic acid is prepared.
-
Thiosemicarbazide (0.9 g, 10 mmol) is added to the stirred solution.
-
The reaction mixture is refluxed for 5 hours.
-
The resulting precipitate is filtered, washed with cooled ethanol, and then dried.
-
The crude product is recrystallized from glacial acetic acid to yield the final compound.
Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives[2]
-
The key intermediate, 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (0.2 g, 0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL).
-
The mixture is refluxed for seven hours.
-
The precipitate is collected by filtration while hot.
-
The solid is washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to afford the desired product.
Biological Activity and Signaling Pathways
Bromo-hydrazonoindolin-2-one derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anti-proliferative activity of these compounds against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells.[1][2][4] Notably, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown superior or comparable potency to the established anticancer drug doxorubicin.[2]
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [2][5] |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [2][5] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.30 ± 0.84 | [2] |
| Hydrazonoindolin-2-one (7b) | Average (A549, HT-29, ZR-75) | 4.77 | [4][6] |
| Hydrazonoindolin-2-one (7d) | Average (A549, HT-29, ZR-75) | 3.39 | [4] |
| Hydrazonoindolin-2-one (7e) | Average (A549, HT-29, ZR-75) | 2.37 | [4] |
| Sunitinib (Reference) | Average (A549, HT-29, ZR-75) | 8.11 | [1][4][6] |
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
A primary mechanism underlying the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Several derivatives have demonstrated potent VEGFR-2 inhibitory activity.[2][5][7]
The inhibition of VEGFR-2 by these compounds disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis. For instance, compound 7d has been shown to induce cell cycle arrest at the G2/M phase and significantly increase the population of cells in the sub-G1 phase, indicative of apoptosis, in MCF-7 cells.[2][8] This is accompanied by an upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[5][7]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity against VEGFR-2 can be assessed using commercially available kinase assay kits. A typical protocol involves the following steps:
-
The VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are combined in a reaction buffer.
-
The bromo-hydrazonoindolin-2-one derivative at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated tyrosine residues.
-
The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cancer cells (e.g., MCF-7) are seeded in culture plates and allowed to adhere overnight.
-
The cells are treated with the bromo-hydrazonoindolin-2-one derivative (typically at its IC50 concentration) for a specified duration (e.g., 24 hours).
-
The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are washed again with PBS and then incubated with a solution containing propidium iodide (PI) and RNase.
-
The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Conclusion
Bromo-hydrazonoindolin-2-one and its derivatives represent a valuable and promising class of compounds in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent biological activity and well-defined mechanism of action involving the inhibition of key kinases like VEGFR-2, makes them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational understanding of their physicochemical properties and biological evaluation, serving as a resource for researchers dedicated to advancing cancer therapy.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Insights into (E)-4-Bromo-3-hydrazonoindolin-2-one Binding: A Technical Guide
This technical guide provides an in-depth analysis of the in silico binding characteristics of (E)-4-Bromo-3-hydrazonoindolin-2-one, an isatin derivative with significant therapeutic potential. Isatin and its derivatives are recognized for a wide range of biological activities, and in silico computational methods have become instrumental in understanding their mechanisms of action at the molecular level. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of the binding interactions, relevant signaling pathways, and the methodologies employed in these computational studies.
Molecular Targets and Binding Affinities
This compound and its analogs have been investigated for their inhibitory activity against several key protein targets implicated in various diseases. In silico studies, primarily through molecular docking and molecular dynamics simulations, have provided valuable insights into their binding modes and affinities.
Isatin-based hydrazone derivatives have demonstrated inhibitory effects on monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. Specifically, derivatives with a bromine substitution at the 4-position of the B-ring have shown potent inhibition of both MAO-A and MAO-B.[1] Molecular docking studies predict that these compounds form stable hydrogen bonds with key residues, such as Asn181 in the ligand-protein complex.[1]
Furthermore, the 3-hydrazonoindolin-2-one scaffold is a core feature of compounds designed as inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] In silico simulations have shown that these molecules can occupy the ATP binding pocket of CDK2, forming critical hydrogen bond interactions with residues like Leu83 and Glu81.[2][3]
In the context of anti-cancer drug development, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] Molecular docking studies revealed that these compounds can bind to essential amino acids in the VEGFR-2 active site, such as Glu885 and Cys919.[4]
The versatility of the isatin scaffold is further highlighted by studies exploring its derivatives as inhibitors of targets in infectious diseases. For instance, computational analyses have been used to investigate isatin derivatives as potential inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis.[6] Additionally, in silico screening has identified isatin-based compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[7][8]
The following table summarizes the quantitative data from various in silico and in vitro studies on this compound and closely related analogs.
| Compound/Derivative | Target Protein | Binding Affinity / Activity | Reference |
| Isatin-based hydrazone (IB4, 4-Br substitution) | MAO-A | IC50 = 0.015 µM; Ki = 0.0063 µM | [1] |
| Isatin-based hydrazone (IB4, 4-Br substitution) | MAO-B | IC50 = 1.87 µM; Ki = 0.060 µM | [1] |
| 3-hydrazonoindolin-2-one scaffold (HI 5) | CDK2/Cyclin A2 | 49% growth inhibitory activity | [3] |
| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | VEGFR-2 | IC50 = 0.503 µM | [4][5] |
| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 cancer cell line | IC50 = 2.93 ± 0.47 µM | [4][5][9][10] |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | VEGFR-2 TK | Binding Energy = -8.02 kcal/mol | [11] |
| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (H2L) | SARS-CoV-2 Spike RBD - ACE2 interaction | IC50 = 0.26 µM | [12] |
| Isatin derivative (Compound 48) | InhA (M. tuberculosis) | Binding Affinity = -10.4 kcal/mol | [6] |
| Isatin derivative (C3) | Phosphodiesterase-4 (PDE-4) | Binding Affinity = -10.2 kcal/mol | [13] |
| Dimethyl biguanide carrying Schiff bases of Isatin-derivatives | SARS-CoV-2 Mpro | Binding Free Energy = -7.6 kcal/mol | [7] |
Experimental Protocols: In Silico Methodologies
The insights into the binding of this compound are primarily derived from a series of computational techniques. The following sections detail the typical methodologies employed in these studies.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. The ligand, this compound, is sketched using a molecular builder and its geometry is optimized using quantum mechanical methods or molecular mechanics force fields.
-
Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to place the ligand into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.[7][8]
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues.
To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are often performed.[6][7]
-
System Setup: The docked complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to a physiological temperature and equilibrated under constant pressure and temperature. Finally, a production run of several nanoseconds is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to evaluate the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the persistence of intermolecular interactions over time.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on its molecular targets can modulate specific signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the typical in silico workflow.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: A typical in silico workflow for drug discovery.
Caption: Inhibition of CDK2-mediated cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Exploration of Isatin Derivatives for InhA Inhibition in Tuberculosis: Molecular Docking, MD Simulations and ADMET Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
The Multifaceted Biological Activities of Isatin-Based Hydrazonoindolin-2-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] Among these, isatin-based hydrazonoindolin-2-ones, formed by the condensation of isatin with various hydrazides, have garnered significant attention for their potential as therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[3][4] This technical guide provides an in-depth overview of the biological activities of isatin-based hydrazonoindolin-2-ones, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Synthesis of Isatin-Based Hydrazonoindolin-2-ones
The synthesis of isatin-based hydrazonoindolin-2-ones is typically a straightforward and efficient process. The general methodology involves the condensation reaction between an appropriate isatin derivative and a hydrazide in a suitable solvent, often with a catalytic amount of acid.
General Synthetic Protocol
A common synthetic route involves a two-step process. First, the desired isatin core is prepared, which can be substituted at various positions to modulate the compound's properties. In the second step, this isatin derivative is reacted with a specific hydrazide.[5]
For instance, to synthesize N-benzyl isatin-based hydrazones, isatin is first N-benzylated using benzyl bromide in the presence of potassium carbonate and potassium iodide in acetonitrile. The resulting N-benzylindoline-2,3-dione is then refluxed with an equimolar amount of the desired hydrazide in a solvent like methanol or ethanol, with a few drops of glacial acetic acid serving as a catalyst. The solid product that precipitates upon cooling is then filtered and purified, typically by recrystallization.[1][5]
Biological Activities
Isatin-based hydrazonoindolin-2-ones have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data.
Anticancer Activity
The anticancer potential of isatin-hydrazones is one of the most widely studied areas. These compounds have shown cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer.[4][6] The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[4]
Table 1: Anticancer Activity of Selected Isatin-Based Hydrazonoindolin-2-ones (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [4] |
| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [4] |
| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [4] |
| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [4] |
| Doxorubicin | MCF7 (Breast) | 3.10 ± 0.29 | [4] |
| Compound 8 | A549 (Lung) | 42.43 | [7] |
| Compound 8 | HepG2 (Liver) | 48.43 | [7] |
| Compound Vd | HBL-100 (Breast) | 246.53 | [8] |
| Compound Vh | HeLa (Cervical) | 247.29 | [8] |
| Compound 13 | Caco-2 (Colon) | Comparable to Doxorubicin | [9] |
| Compound 14 | Caco-2 (Colon) | Comparable to Doxorubicin | [9] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [10] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [10] |
| Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2 | [10] |
Antimicrobial Activity
Several isatin-hydrazone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2][11] Their mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Isatin-Based Hydrazonoindolin-2-ones (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7b | Escherichia coli ATCC 25922 | 4 | [12] |
| 7d | Escherichia coli ATCC 25922 | 4 | [12] |
| PS9 | P. aeruginosa | 8 | [13] |
| PS9 | K. pneumoniae | 8 | [13] |
| PS9 | E. coli | 16 | [13] |
| PS9 | E. faecalis | 8 | [13] |
| PS9 | S. aureus | 32 | [13] |
| PS6 | B. subtilis | 8 | [13] |
| PS6 | E. faecalis | 16 | [13] |
| PS6 | S. aureus | 16 | [13] |
| Hybrid 16 | Various Bacteria | 0.007–0.49 | [2] |
| Hybrid 8e | Various Bacteria | < 1 | [2] |
| Hybrid 5g | S. aureus | 8 | [2] |
| Hybrid 5g | B. subtilis | 16 | [2] |
Antiviral Activity
Isatin derivatives have a long history of antiviral research, and isatin-hydrazones are no exception. They have been investigated for their activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV).[14][15]
Table 3: Anti-HIV Activity of Selected Isatin-Based Hydrazonoindolin-2-ones
| Compound ID | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6 | HTLV-III(B) | CEM | 2.62 | 17.41 | [3][15] |
| 10c | HIV | CEM | 2.62 - 3.40 | - | [14] |
| 10f | HIV | CEM | 2.62 - 3.40 | - | [14] |
| 10i | HIV | CEM | 2.62 - 3.40 | - | [14] |
| 1a | HIV-1 | - | 11.3 (µg/mL) | - | [14] |
| 1b | HIV-1 | - | 13.9 (µg/mL) | - | [14] |
| 17b | HIV-1 | CEM | 0.0742 | >2100 | [14] |
| 11a | HIV-1 (IIIB) | MT-4 | - | 10 | [16] |
Signaling Pathways Modulated by Isatin-Based Hydrazonoindolin-2-ones
The therapeutic effects of isatin-hydrazones are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition
A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-hydrazones have been identified as potent inhibitors of VEGFR-2 kinase.[9][17]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another RTK that, when overactivated, can lead to uncontrolled cell proliferation. Isatin-based compounds have been developed as EGFR inhibitors.
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, plays a critical role in the G1/S transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Isatin-hydrazones have shown promising CDK2 inhibitory activity.[4]
STAT3 Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Some isatin derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3.[5]
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isatin-based hydrazonoindolin-2-ones.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin-hydrazone compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the isatin-hydrazone compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]
Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme, a specific substrate for the kinase, and the isatin-hydrazone inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced, or fluorescence polarization assays.[18][19]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Isatin-based hydrazonoindolin-2-ones represent a promising class of compounds with a remarkable breadth of biological activities. Their straightforward synthesis and the tunability of their structure allow for the generation of extensive libraries for screening. The potent anticancer, antimicrobial, and antiviral activities, coupled with their ability to modulate key signaling pathways such as those involving VEGFR-2, EGFR, CDK2, and STAT3, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. promega.com.cn [promega.com.cn]
The Emergence of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a novel class of potential anticancer agents: 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in oncology.
Introduction
The quest for novel, target-specific, and effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. The indolin-2-one scaffold is a privileged structure in drug discovery, forming the core of several approved kinase inhibitors. Recent research has focused on the chemical modification of this scaffold to enhance its biological activity and selectivity. This guide focuses on two promising series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives that have demonstrated significant anticancer properties, particularly through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3]
Chemical Synthesis
Two distinct series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized, differing in the heterocyclic moiety attached to the hydrazono linker: a 4-arylthiazole group (compounds 7a-d ) and a 4-methyl-5-(aryldiazenyl)thiazole group (compounds 12a-e ).[1][2]
Synthesis of Intermediates
The synthesis commences with the preparation of key intermediates. 1-benzyl-5-bromoisatin (intermediate 3 ) is synthesized from 5-bromoisatin and benzyl chloride. This is then converted to 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (intermediate 4 ) by reaction with thiosemicarbazide.
Synthesis of Final Compounds
The final compounds are synthesized through the reaction of intermediate 4 with appropriate α-haloketones or hydrazonoyl chlorides.
-
Series 7a-d: Synthesized by reacting intermediate 4 with various substituted 2-bromo-1-arylethanones.[1][3]
-
Series 12a-e: Synthesized by reacting intermediate 4 with different substituted hydrazonoyl chlorides.[1][3]
Characterization Data
The synthesized compounds were characterized by various spectroscopic methods. The following tables summarize the key physical and spectral data for the two series of compounds.
Table 1: Characterization Data for Series 7a-d
| Compound | Ar | Yield (%) | M.p. (°C) | Molecular Formula | MS (m/z) [M+H]⁺ |
| 7a | p-tolyl | 75 | 260–262 | C₂₅H₁₉BrN₄OS | 515.0/517.0 |
| 7b | 4-methoxyphenyl | 81 | 253–255 | C₂₅H₁₉BrN₄O₂S | 531.0/533.0 |
| 7c | 4-fluorophenyl | 78 | 271–273 | C₂₄H₁₆BrFN₄OS | 519.0/521.0 |
| 7d | 4-chlorophenyl | 69 | 278–280 | C₂₄H₁₆BrClN₄OS | 535.0/537.0 |
Note: Detailed NMR data can be found in the primary literature.[1][3]
Table 2: Characterization Data for Series 12a-e
| Compound | Ar | Yield (%) | M.p. (°C) | Molecular Formula | MS (m/z) [M+H]⁺ |
| 12a | phenyl | 65 | 240–242 | C₂₅H₁₈BrN₇OS | 556.0/558.0 |
| 12b | p-tolyl | 70 | 233–235 | C₂₆H₂₀BrN₇OS | 570.0/572.0 |
| 12c | 4-methoxyphenyl | 68 | 221–223 | C₂₆H₂₀BrN₇O₂S | 586.0/588.0 |
| 12d | 4-chlorophenyl | 58 | 255–257 | C₂₅H₁₇BrClN₇OS | 590.0/592.0 |
| 12e | 4-nitrophenyl | 62 | 263–265 | C₂₅H₁₇BrN₈O₃S | 601.0/603.0 |
Note: Detailed NMR data can be found in the primary literature.[1][3]
Biological Activity
The synthesized compounds were evaluated for their in vitro anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines.
Anticancer Activity
The antiproliferative activity was determined using the MTT assay, and the results are presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 3: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 | A-549 |
| 7a | 19.53 ± 1.05 | 24.18 ± 1.84 |
| 7b | 26.81 ± 2.11 | 31.05 ± 2.53 |
| 7c | 7.17 ± 0.94 | 11.29 ± 1.08 |
| 7d | 2.93 ± 0.47 | 5.62 ± 0.61 |
| 12a | 22.47 ± 1.96 | 29.33 ± 2.17 |
| 12b | 28.91 ± 2.04 | 34.78 ± 2.81 |
| 12c | 35.16 ± 2.63 | 41.29 ± 3.15 |
| 12d | 13.92 ± 1.21 | 18.74 ± 1.55 |
| 12e | 40.22 ± 3.18 | 46.81 ± 3.77 |
| Doxorubicin | 4.30 ± 0.84 | 6.95 ± 0.92 |
Data are presented as mean ± SD.[1]
Compounds 7c and 7d exhibited the most potent anticancer activity, with compound 7d being more potent than the standard drug doxorubicin against the MCF-7 cell line.[1]
VEGFR-2 Inhibition
Given that the VEGF/VEGFR-2 signaling pathway is crucial for tumor angiogenesis, the most active anticancer compounds, 7c and 7d , were evaluated for their ability to inhibit VEGFR-2.
Table 4: VEGFR-2 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
Both compounds demonstrated significant inhibitory activity against VEGFR-2.[1][2]
Mechanism of Action Studies
To elucidate the mechanism of action of the most potent compound, 7d , further biological assays were conducted on MCF-7 cells.
Cell Cycle Analysis
Treatment of MCF-7 cells with compound 7d at its IC₅₀ concentration led to a significant increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis, and an arrest of the cell cycle in the G2/M phase.[1]
Apoptosis Induction
The pro-apoptotic effect of compound 7d was confirmed by measuring the levels of key apoptosis-related proteins. Treatment with 7d resulted in an upregulation of the pro-apoptotic proteins Bax, caspase-3, and caspase-9, and a downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Experimental Protocols
General Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7a-d)
To a solution of 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (0.5 mmol) in ethanol (8 mL), the appropriate 2-bromo-1-arylethanone (0.55 mmol) was added. The mixture was refluxed for 7 hours. The resulting precipitate was filtered while hot, washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the final product.[1][3]
General Synthesis of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones (12a-e)
To a solution of 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (0.5 mmol) and the appropriate hydrazonoyl chloride derivative (0.5 mmol) in dioxane (8 mL), a catalytic amount of triethylamine was added. The reaction mixture was refluxed for 5 hours. The precipitate was filtered while hot, washed with ethanol, dried, and recrystallized from an ethanol/DMF mixture.[1][3]
In Vitro Anticancer Assay (MTT Assay)
Cancer cell lines (MCF-7 and A-549) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
VEGFR-2 Kinase Assay
The VEGFR-2 inhibitory activity was assessed using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of the test compounds. The luminescence signal, which is inversely proportional to the inhibitory activity, is measured to determine the IC₅₀ values.
Cell Cycle Analysis
MCF-7 cells were treated with compound 7d at its IC₅₀ concentration for 24 hours. The cells were then harvested, fixed in cold 70% ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Apoptosis Marker Analysis
MCF-7 cells were treated with compound 7d . The expression levels of Bax, Bcl-2, caspase-3, and caspase-9 were determined using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. In particular, the 4-arylthiazole-containing derivatives, 7c and 7d , have demonstrated potent in vitro anticancer activity and significant inhibition of VEGFR-2. The mechanism of action for compound 7d involves the induction of apoptosis and cell cycle arrest. These findings provide a strong rationale for further preclinical development of this class of compounds, including lead optimization, in vivo efficacy studies, and pharmacokinetic profiling.
References
E/Z Isomerism in N-benzyl-5-bromoindolin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the E/Z isomerism observed in N-benzyl-5-bromoindolin-2-one derivatives. It covers the synthesis, structural characterization, and biological significance of these geometric isomers, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and development in this area.
Introduction to E/Z Isomerism in Indolin-2-one Scaffolds
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. When the 3-position of the indolin-2-one ring is substituted with a group containing a double bond, such as a hydrazono or benzylidene moiety, the potential for E/Z isomerism arises due to restricted rotation around this double bond. This geometric isomerism can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
In the context of N-benzyl-5-bromoindolin-2-one derivatives, particularly the 3-hydrazono substituted analogues, the presence of both E and Z isomers has been confirmed. However, these isomers often interconvert rapidly in solution at room temperature, making their separation challenging.[1][2] The equilibrium ratio of these isomers is typically dependent on factors such as the solvent and temperature.[1][2]
Synthesis and Characterization
The synthesis of N-benzyl-5-bromoindolin-2-one derivatives typically begins with the N-benzylation of 5-bromoisatin.[3] The resulting N-benzyl-5-bromoisatin can then be further reacted to introduce the desired substituent at the 3-position.
Experimental Protocols
2.1.1. General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives:
A mixture of the key intermediate, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, and an appropriate 2-bromo-1-arylethanone in ethanol is refluxed for several hours. The resulting precipitate is then filtered, washed, dried, and recrystallized to yield the final product.[1]
2.1.2. General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones:
The key hydrazonoindolin-2-one intermediate is reacted with a suitable hydrazonoyl chloride derivative in dioxane in the presence of a catalytic amount of triethylamine. The reaction mixture is refluxed for several hours. The product that precipitates is collected by filtration, washed, dried, and recrystallized.[1]
2.1.3. Characterization of E/Z Isomers:
The primary analytical technique for the identification and characterization of E/Z isomers of indolin-2-one derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4]
-
¹H NMR Spectroscopy: The chemical shifts of protons, particularly the vinyl proton and protons on the benzylidene ring, can differ between the E and Z isomers. For instance, in related 3-benzylideneindolin-2-ones, the vinyl proton of the Z-isomer is typically observed at a slight downfield shift compared to the E-isomer due to the influence of the carbonyl group.[4]
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the stereochemistry of the isomers by observing through-space interactions between specific protons. For example, an NOE interaction between the vinyl proton and the H4 proton of the indolinone ring would be characteristic of the Z-isomer, while an interaction between the ortho-protons of the benzylidene ring and the H4 proton would indicate the E-isomer.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the specific isomer in the solid state.[5]
Quantitative Data: Biological Activity
Several N-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant in vitro anticancer activity. The following tables summarize the reported IC₅₀ values against human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines.
Table 1: In Vitro Anticancer Activity of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (Series 7) [2]
| Compound | Ar | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| 7a | C₆H₅ | 19.53 ± 1.05 | >100 |
| 7b | 4-Br-C₆H₄ | >100 | >100 |
| 7c | 4-F-C₆H₄ | 7.17 ± 0.94 | 20.43 ± 1.51 |
| 7d | 4-Cl-C₆H₄ | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Doxorubicin | - | 4.30 ± 0.84 | 6.4 ± 0.79 |
Table 2: In Vitro Anticancer Activity of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones (Series 12) [2]
| Compound | R | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| 12a | H | 39.53 ± 2.02 | 61.76 ± 4.01 |
| 12b | NO₂ | >100 | >100 |
| 12c | F | 27.65 ± 2.39 | 12.20 ± 1.54 |
| 12d | Cl | 13.92 ± 1.21 | 29.45 ± 2.06 |
| 12e | SO₂NH₂ | >100 | >100 |
| Doxorubicin | - | 4.30 ± 0.84 | 6.4 ± 0.79 |
Table 3: VEGFR-2 Inhibitory Activity [6][7]
| Compound | IC₅₀ (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of N-benzyl-5-bromoindolin-2-one derivatives.
Caption: General experimental workflow for synthesis and characterization.
VEGFR-2 Signaling Pathway
Certain N-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] The diagram below depicts a simplified representation of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
N-benzyl-5-bromoindolin-2-one derivatives represent a promising class of compounds with notable anticancer activity, which in some cases is mediated through the inhibition of key signaling pathways like VEGFR-2. A critical aspect of their chemistry is the existence of E/Z isomers, which are often in rapid equilibrium in solution. While this presents challenges for separation and individual characterization, understanding the factors that influence the isomeric ratio is crucial for structure-activity relationship (SAR) studies and further drug development. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore this chemical space further. The quantitative biological data highlights the potential of this scaffold, warranting continued investigation into its therapeutic applications.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydrazonoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazonoindolin-2-one derivatives represent a significant class of heterocyclic compounds possessing a wide array of biological activities. The isatin scaffold, a key component of these molecules, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2][3] The derivatization at the C3 position with a hydrazone linkage has proven to be a fruitful strategy for the development of novel therapeutic agents with potential applications as anticancer, anti-HIV, and kinase inhibitors.[4][5][6][7] This document provides detailed protocols for the synthesis of 3-hydrazonoindolin-2-one derivatives, summarizes key quantitative data from published literature, and illustrates the relevant synthetic pathways and biological mechanisms.
Synthetic Protocols
The synthesis of 3-hydrazonoindolin-2-one derivatives is primarily achieved through the condensation reaction of an isatin (indoline-2,3-dione) with a hydrazine derivative. Two common methodologies are outlined below.
Protocol 1: One-Step Synthesis of 3-Hydrazonoindolin-2-one
This protocol describes the direct reaction of a substituted or unsubstituted isatin with hydrazine hydrate to form the corresponding 3-hydrazonoindolin-2-one. This method is straightforward and often results in high yields.
Materials:
-
Substituted or unsubstituted indoline-2,3-dione (isatin) (1 equivalent)
-
Glacial acetic acid (catalytic amount, optional)[4]
Procedure:
-
Dissolve the indoline-2,3-dione in methanol or ethanol in a round-bottom flask equipped with a condenser.[1][9]
-
Add hydrazine hydrate to the solution.[1]
-
The reaction mixture is typically heated under reflux for 1 to 4 hours.[1][5][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
After completion, the reaction mixture is cooled to room temperature.[1][9]
-
The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried.[1][9]
-
The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or an ethanol/DMF mixture, to afford the pure 3-hydrazonoindolin-2-one.[1]
Protocol 2: Two-Step Synthesis via Isatin Monohydrazone Intermediate
This protocol involves the initial formation of a stable isatin monohydrazone intermediate, which is then reacted with an aldehyde or ketone to yield the final 3-hydrazonoindolin-2-one derivative. This method is particularly useful for creating a diverse library of derivatives by varying the aldehydic or ketonic reactant.
Step 1: Synthesis of (Z)-3-Hydrazonoindolin-2-one (Isatin Monohydrazone)
Materials:
Procedure:
-
A mixture of isatin and hydrazine hydrate in methanol is refluxed for 1 hour.[9]
-
The mixture is then cooled to room temperature.[9]
-
The precipitate is filtered, washed with cold methanol, and dried to give the isatin monohydrazone in near-quantitative yield.[9]
Step 2: Condensation with Aldehydes or Ketones
Materials:
-
(Z)-3-Hydrazonoindolin-2-one (from Step 1) (1 equivalent)
-
Substituted aldehyde or ketone (1 equivalent)
Procedure:
-
A mixture of isatin monohydrazone and the desired aldehyde or ketone is prepared in absolute ethanol or methanol.[5][9]
-
A catalytic amount of glacial acetic acid is added to the mixture.[5][9]
-
The reaction mixture is refluxed for 3 to 4 hours and the reaction is monitored by TLC.[5][9]
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and air-dried.[9]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/dioxane mixture.[1][9]
Data Presentation
The following tables summarize the yields of representative 3-hydrazonoindolin-2-one derivatives and their biological activities as reported in the literature.
Table 1: Synthesis and Yield of Selected 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Substituent on Isatin Ring | Reactant | Yield (%) | Reference |
| 6a | 5-Fluoro | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 67% | [4] |
| 6b | Unsubstituted | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 73% | [4] |
| 6c | 5-Chloro | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 65% | [4] |
| 6d | 5-Bromo | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 62% | [4] |
| 6j | 6-(trifluoromethoxy) | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 61% | [4] |
| 7a | Unsubstituted | 1H-pyrazole-5-carbaldehyde | 74% | [5] |
| 4a | Unsubstituted | 4-Methoxybenzaldehyde | 73% | [1][3] |
Table 2: Biological Activity of Selected 3-Hydrazonoindolin-2-one Derivatives
| Compound ID | Target | Activity | Cell Line/Enzyme | Reference |
| Hit Compound | HIV-1 RNase H | Ki = 2.31 µM | HIV-1 RNase H | [4] |
| Most Potent Cpd | HIV-1 RNase H | Ki = 0.55 µM | HIV-1 RNase H | [4] |
| 6f | HIV-1 RNase H | IC50 = 8.94 ± 1.43 µM | HIV-1 RNase H | [4] |
| 6t | HIV-1 RNase H | IC50 = 7.85 ± 0.55 µM | HIV-1 RNase H | [4] |
| 5b | Anti-proliferative | Average IC50 = 4.37 µM | A-549, HT-29, ZR-75 | [5][10] |
| 5c | Anti-proliferative | Average IC50 = 2.53 µM | A-549, HT-29, ZR-75 | [5][10] |
| 7b | Anti-proliferative | Average IC50 = 2.14 µM | A-549, HT-29, ZR-75 | [5][10] |
| 10e | Anti-proliferative | Average IC50 = 4.66 µM | A-549, HT-29, ZR-75 | [5][10] |
| 7d | Anti-proliferative | Average IC50 = 3.39 µM | HT-29, ZR-75, A549 | [1] |
| 7e | Anti-proliferative | Average IC50 = 2.37 µM | HT-29, ZR-75, A549 | [1] |
| 4j | Cytotoxic | IC50 = 1.51 ± 0.09 µM | MCF7 | [9] |
| 7c | VEGFR-2 Inhibition | IC50 = 0.728 µM | VEGFR-2 | [11] |
| 7d | VEGFR-2 Inhibition | IC50 = 0.503 µM | VEGFR-2 | [11] |
| HI 5 | CDK2 Inhibition | IC50 = 16 µM | CDK2 | [7] |
Visualizations
The following diagrams illustrate the synthetic workflows and a proposed signaling pathway affected by these derivatives.
References
- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Application Notes and Protocols for In Vitro Anti-Proliferative Assays of Hydrazonoindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the in vitro anti-proliferative activity of hydrazonoindolin-2-ones, a promising class of compounds with potential anti-cancer properties. This document outlines the principles of common anti-proliferative assays, provides step-by-step protocols for their implementation, and presents data on the activity of selected hydrazonoindolin-2-ones.
Introduction to Hydrazonoindolin-2-ones
Hydrazonoindolin-2-ones are a class of synthetic compounds derived from the isatin scaffold. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in cell cycle regulation and apoptosis.[1][2][3][4][5][6] Their mechanism of action often involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for tumor growth and angiogenesis.[7][8][9]
Key In Vitro Anti-Proliferative Assays
To evaluate the anti-proliferative efficacy of hydrazonoindolin-2-ones, several robust and reliable in vitro assays can be employed. The choice of assay depends on the specific research question, the cell type, and the desired throughput. This document focuses on three widely used methods: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.
-
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[12][13][14][15][16] The amount of bound dye is proportional to the cell mass. This assay is less susceptible to interference from compounds that affect metabolic activity.
-
Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of single cells.[17][18][19] It is considered the gold standard for determining cytotoxicity as it measures the ability of a cell to undergo unlimited division and form a colony.
Data Presentation: Anti-proliferative Activity of Hydrazonoindolin-2-ones
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected hydrazonoindolin-2-one compounds against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | Average IC50 (µM) | Reference |
| 5b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.37 | [3] |
| 5c | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.53 | [3] |
| 7b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.77 | [1][2][4][5][6] |
| 7b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.14 | [3] |
| 7c | MCF-7 | Breast | 7.17 ± 0.94 | [7][8] |
| 7d | A549, HT-29, ZR-75 | Lung, Colon, Breast | 3.39 | [1][2][4][5][6] |
| 7d | MCF-7 | Breast | 2.93 ± 0.47 | [7][8] |
| 7e | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.37 | [1][2][4][5][6] |
| 10e | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.66 | [3] |
| Sunitinib (Reference) | A549, HT-29, ZR-75 | Lung, Colon, Breast | 8.11 | [1][2][3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key anti-proliferative assays are provided below.
MTT Assay Protocol
This protocol is designed for determining the cytotoxicity of hydrazonoindolin-2-ones in a 96-well plate format.
Materials:
-
Hydrazonoindolin-2-one compounds
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydrazonoindolin-2-one compounds in culture medium. The final concentration should typically range from 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow for the MTT-based anti-proliferative assay.
Sulforhodamine B (SRB) Assay Protocol
This protocol provides a method for assessing cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Hydrazonoindolin-2-one compounds
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation with the compounds, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with distilled water.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Caption: Workflow for the SRB-based anti-proliferative assay.
Colony Formation Assay Protocol
This assay measures the ability of single cells to form colonies after treatment with hydrazonoindolin-2-ones.
Materials:
-
Hydrazonoindolin-2-one compounds
-
Human cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hydrazonoindolin-2-one compounds for 24-48 hours.
-
-
Colony Growth:
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
-
Colony Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Washing and Drying:
-
Remove the staining solution and gently wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Caption: Workflow for the colony formation assay.
Potential Signaling Pathways
The anti-proliferative effects of hydrazonoindolin-2-ones are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Below are simplified diagrams of potential mechanisms of action.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Induction of apoptosis via the mitochondrial pathway.
References
- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres [gresis.osc.int]
- 5. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. Antiproliferative activity assay [bio-protocol.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. agilent.com [agilent.com]
- 19. ossila.com [ossila.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Bromoindolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoindolinone derivatives represent a class of synthetic compounds that have garnered significant interest in oncology research due to their potential as anti-cancer agents. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. A key mechanism underlying their anti-proliferative effect is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can lead to apoptosis (programmed cell death).
These application notes provide a comprehensive overview of the methodologies used to analyze the effects of bromoindolinone derivatives on the cancer cell cycle. The protocols detailed below are essential for researchers engaged in the preclinical evaluation of these promising therapeutic candidates.
Principle of Cell Cycle Analysis
The eukaryotic cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell proliferation.
Bromoindolinone derivatives have been observed to interfere with this process, often leading to an accumulation of cells in a specific phase of the cell cycle, most notably the G2/M phase. This arrest prevents the cells from proceeding through mitosis and cell division. The analysis of this cell cycle arrest is a crucial step in characterizing the mechanism of action of these compounds.
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis and protein expression studies on cancer cells treated with a representative bromoindolinone derivative.
Table 1: Effect of Bromoindolinone Derivative on Cell Cycle Distribution of K562 Leukemia Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | 55.2 | 30.1 | 14.7 | 1.5 |
| Bromoindolinone (10 µM) | 40.5 | 25.3 | 34.2 | 8.9 |
| Bromoindolinone (20 µM) | 28.9 | 18.7 | 52.4 | 15.6 |
Note: Data are representative and may vary depending on the specific bromoindolinone derivative, cancer cell line, concentration, and incubation time.
Table 2: Western Blot Analysis of Key Cell Cycle Regulatory Proteins in Cancer Cells Treated with a Bromoindolinone Derivative
| Target Protein | Control (DMSO) | Bromoindolinone (20 µM) | Expected Change |
| Cyclin B1 | +++ | + | Decrease |
| CDK1 | +++ | +++ | No significant change |
| p-CDK1 (Thr14/Tyr15) | + | +++ | Increase |
| p53 | + | +++ | Increase |
| p21 | + | +++ | Increase |
| p-Akt (Ser473) | +++ | + | Decrease |
| p-ERK1/2 (Thr202/Tyr204) | +++ | + | Decrease |
Note: '+' indicates the relative protein expression level. Data are representative.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a bromoindolinone derivative using flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.
Materials:
-
Cancer cell line (e.g., K562, HCT116, MCF-7)
-
Complete cell culture medium
-
Bromoindolinone derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the bromoindolinone derivative or DMSO (vehicle control). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins in cancer cells treated with a bromoindolinone derivative.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1, anti-p53, anti-p21, anti-p-Akt, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with the bromoindolinone derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effects of bromoindolinone.
Caption: Signaling pathways implicated in bromoindolinone-induced G2/M arrest.
Discussion and Troubleshooting
-
Cell Line Specificity: The effects of bromoindolinone derivatives can be cell line-dependent. It is recommended to test the compounds on a panel of cancer cell lines from different tissue origins.
-
Concentration and Time Dependence: The induction of cell cycle arrest is typically concentration- and time-dependent. A dose-response and time-course experiment is crucial to determine the optimal conditions for observing the effect.
-
Flow Cytometry Data Quality: Ensure a single-cell suspension to avoid clumps, which can interfere with accurate flow cytometry analysis. Proper gating strategies are essential to exclude debris and doublets.
-
Western Blotting: Ensure complete protein transfer and use appropriate blocking conditions to minimize background noise. Always include a loading control to normalize for protein loading variations. The quality of primary antibodies is critical for reliable results.
These application notes and protocols provide a robust framework for investigating the cell cycle effects of novel bromoindolinone derivatives, contributing to the development of new and effective cancer therapies.
Application Notes: VEGFR-2 Kinase Inhibitory Assay for Indolin-2-one Derivatives
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Its signaling pathway is crucial for processes like endothelial cell proliferation, migration, and survival.[3][4][5] In pathological conditions such as cancer, tumors exploit VEGFR-2 signaling to promote abnormal blood vessel growth, which is essential for tumor progression and metastasis.[1][6] Consequently, inhibiting the VEGFR-2 signaling pathway has become a key strategy in anticancer drug development.[7][8]
The indolin-2-one scaffold is a prominent structural motif found in many potent VEGFR-2 inhibitors, including the FDA-approved drug Sunitinib.[9][10] Bromoindolinone derivatives, as part of this broader class, are of significant interest in the discovery of novel anti-angiogenic agents. This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of these compounds against VEGFR-2.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[4][11] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, survival, and migration.[3][11][12]
Principle of the Kinase Assay
The VEGFR-2 inhibitory activity of bromoindolinone derivatives can be quantified using a biochemical kinase assay. A common and robust method is a luminescent kinase assay, such as the Kinase-Glo™ MAX assay.[13][14][15] This assay measures the amount of ATP remaining in the solution following the kinase reaction.
The VEGFR-2 enzyme catalyzes the transfer of a phosphate group from ATP to a generic substrate (e.g., Poly(Glu, Tyr) 4:1). In the presence of an inhibitor, the kinase activity is reduced, and less ATP is consumed. The Kinase-Glo™ reagent is then added, which contains luciferase. Luciferase utilizes the remaining ATP to produce a luminescent signal. Therefore, the light output is inversely proportional to the kinase activity: a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).
Experimental Workflow
The following diagram outlines the major steps for determining the IC50 value of a test compound.
Experimental Protocols
This protocol is adapted from commercially available luminescent kinase assay kits.[13]
A. Materials Required
-
Recombinant Human VEGFR-2 (KDR) kinase[13]
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[13]
-
Kinase-Glo™ MAX Reagent[13]
-
Test Compounds (Bromoindolinone derivatives) dissolved in DMSO
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
-
30°C incubator
B. Reagent Preparation
-
1x Kinase Buffer : Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water. For 100 reactions, mix 600 µl of 5x Kinase Buffer with 2,400 µl of distilled water.[13]
-
Test Compound Dilutions :
-
Prepare a stock solution of the test inhibitor at 100-fold the highest desired final concentration in 100% DMSO.
-
Create a 10-fold intermediate dilution by diluting the stock 1:10 in 1x Kinase Buffer. The DMSO concentration will now be 10%.
-
Perform serial dilutions from this intermediate stock using 1x Kinase Buffer containing 10% DMSO to maintain a constant DMSO concentration across all wells.[13]
-
-
Enzyme Preparation : Thaw the VEGFR-2 enzyme on ice. Just before use, dilute the enzyme to the required concentration (e.g., 1 ng/µl) in 1x Kinase Buffer. The optimal concentration may be lot-specific.[13]
-
Master Mix (per well) : Prepare a master mix for all reaction wells. For each 25 µl reaction, combine:
-
6 µl of 5x Kinase Buffer
-
1 µl of 500 µM ATP
-
1 µl of PTK Substrate
-
17 µl of distilled water[13]
-
C. Assay Procedure (96-well plate format)
-
Add Master Mix : Add 25 µl of the Master Mix to each well.[13]
-
Add Inhibitors and Controls :
-
Test Inhibitor Wells : Add 5 µl of the serially diluted bromoindolinone compounds.
-
Positive Control (No Inhibitor) : Add 5 µl of the diluent solution (1x Kinase Buffer with 10% DMSO).
-
Blank (No Enzyme) : Add 5 µl of the diluent solution.[13]
-
-
Pre-incubation : Briefly centrifuge the plate and allow it to incubate at room temperature for ~10 minutes.
-
Initiate Kinase Reaction :
-
Incubation : Cover the plate and incubate at 30°C for 45 minutes.[13]
-
Signal Detection :
-
Data Acquisition : Measure the luminescence using a microplate reader.[13]
D. Data Analysis
-
Subtract Background : Subtract the average luminescence value from the "Blank" wells from all other readings.[13]
-
Calculate Percent Inhibition : Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Test Inhibitor Signal / Positive Control Signal))
-
Determine IC50 : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce VEGFR-2 activity by 50%.
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in a table, listing the IC50 values. A known VEGFR-2 inhibitor should be included as a positive control for comparison.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Indolin-2-one Derivatives
| Compound ID | Structure/Modification | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | - | 0.139 | [9] |
| Sorafenib | - | 0.082 | [8] |
| 10g | Indolin-2-one with piperazine & thiazole moieties | 0.087 | [9] |
| 17a | Indolin-2-one with furan & N-acetylpiperazine moieties | 0.078 | [9] |
| 11 | Quinoxaline-piperazine-acetamide derivative | 0.192 | [8] |
| 11d | Indolin-2-one-triazole with 5-Bromo substituent | 0.0163 | [10] |
| 11e | Indolin-2-one-triazole with 5-Chloro substituent | 0.0413 | [10] |
Note: The data presented are for various indolin-2-one derivatives, the core scaffold of bromoindolinones, to illustrate data presentation. IC50 values are highly dependent on the specific assay conditions.[8][9][10]
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. wikipathways.org [wikipathways.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols: Molecular Docking Studies of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Potential Anticancer Agents
These application notes provide a comprehensive overview of the molecular docking studies, synthesis, and biological evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as promising anticancer agents. The primary focus of these studies is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3]
Introduction
Cancer presents a significant challenge to modern medicine, necessitating the continuous development of novel small molecules that can selectively target tumor cells.[1][2] The 1-benzyl-5-bromoindolin-2-one scaffold has emerged as a valuable pharmacophore in the design of potential anticancer agents.[1] By incorporating a hydrazone linker connected to either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety, two series of compounds have been synthesized and evaluated for their anti-proliferative activities.[1][2][3] Molecular docking and dynamic simulations have been employed to elucidate the binding interactions of the most potent compounds within the active site of VEGFR-2.[1][2][3]
Target Protein: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] The VEGF/VEGFR-2 signaling pathway is often dysregulated in cancerous tumors, promoting their growth and vascularization.[3] Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[3]
Quantitative Data Summary
The in vitro anticancer activities and VEGFR-2 inhibitory activities of the synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives are summarized below. The data highlights the superior potency of the 4-arylthiazole-bearing derivatives (7c and 7d) against the MCF-7 breast cancer cell line.[1]
Table 1: In Vitro Anticancer Activities (IC50 in µM) of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1]
| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |
| 7c | 7.17 ± 0.94 | > 50 |
| 7d | 2.93 ± 0.47 | > 50 |
IC50 is the concentration of the compound that inhibits 50% of cell growth.
Table 2: VEGFR-2 Inhibitory Activity (IC50 in µM) of Selected Derivatives [1][2]
| Compound | VEGFR-2 IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
Experimental Protocols
-
To a solution of the key intermediate, 1-benzyl-5-bromo-3-(2-thiocarbamoylhydrazono)indolin-2-one (0.5 mmol), in ethanol (8 mL), add the appropriate 2-bromo-1-arylethanone (0.55 mmol).
-
Reflux the reaction mixture for seven hours.
-
Filter the resulting precipitate while hot.
-
Wash the precipitate with diethyl ether.
-
Dry the solid and recrystallize it from a methanol/DMF mixture to obtain the final compounds.
-
Seed MCF-7 (breast cancer) and A-549 (lung cancer) cells in 96-well plates.
-
Treat the cells with various concentrations of the synthesized compounds.
-
Incubate the plates for the desired period.
-
Assess cell viability using a standard method, such as the MTT assay.
-
Calculate the IC50 values from the dose-response curves.
-
Utilize a commercially available VEGFR-2 kinase assay kit.
-
Add the test compounds at varying concentrations to the reaction mixture containing VEGFR-2 enzyme, substrate, and ATP.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
-
Convert the 2D structures to 3D and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Use a docking software (e.g., AutoDock, GOLD) to dock the prepared ligands into the defined binding site.
-
Analyze the docking poses and scores to predict the binding affinity and interactions.
-
Visualizations
Caption: Experimental workflow for the evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compounds.
References
Application Notes: Quantifying Apoptosis Induced by 3-Hydrazonoindolin-2-One Derivatives using the Annexin V-FITC Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Apoptosis, or programmed cell death, is a critical process for eliminating unwanted or damaged cells, and its induction is a primary strategy in cancer therapy.[1][2] The Annexin V-FITC assay is a widely used and reliable method for detecting the early stages of apoptosis.[3] The principle of the assay is based on the translocation of phosphatidylserine (PS), a phospholipid component, from the inner leaflet to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[3][4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like fluorescein isothiocyanate (FITC), it can identify early apoptotic cells.[3][4]
To differentiate between different stages of cell death, the assay is often used in conjunction with a vital dye such as Propidium Iodide (PI).[3][5] PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][5] This dual-staining technique allows for the differentiation and quantification of four distinct cell populations via flow cytometry:
-
Live cells: (Annexin V-FITC negative / PI negative)
-
Early apoptotic cells: (Annexin V-FITC positive / PI negative)
-
Late apoptotic/necrotic cells: (Annexin V-FITC positive / PI positive)
-
Necrotic cells: (Annexin V-FITC negative / PI positive)
3-Hydrazonoindolin-2-one derivatives have emerged as a significant class of compounds that exhibit potent anti-proliferative and apoptosis-inducing activities in various cancer cell lines, making them promising candidates for novel anticancer agents.[1][2][6] These application notes provide a detailed protocol for utilizing the Annexin V-FITC assay to quantify the apoptotic effects of these compounds.
Apoptosis Signaling Pathway of 3-Hydrazonoindolin-2-one
Several studies indicate that 3-hydrazonoindolin-2-one derivatives induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[7][8] This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[6] Certain derivatives have been shown to decrease the expression of Bcl-2 and increase the expression of Bax.[1] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1, known as the apoptosome, which in turn activates caspase-9.[7] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the biochemical and morphological changes characteristic of apoptosis.[1][7]
Caption: Intrinsic apoptosis pathway induced by 3-hydrazonoindolin-2-one.
Quantitative Data Summary
The following table summarizes the cytotoxic and pro-apoptotic activity of representative 3-hydrazonoindolin-2-one derivatives in cancer cell lines, as determined by cytotoxicity and Annexin V assays.
| Compound ID | Cell Line | IC₅₀ (µM) | Apoptotic Effect | Citation |
| HI 5 | MCF-7 (Breast) | 1.15 | Induces marked apoptosis | [7][9] |
| 6n | MCF-7 (Breast) | 1.04 | 19-fold increase in early and late apoptosis | [1][2][10] |
| V | MCF-7 (Breast) | 1.84 | Pro-apoptotic activity confirmed by Annexin-V | [1] |
| V | HCT-116 (Colon) | 3.31 | Pro-apoptotic activity confirmed by Annexin-V | [1] |
| 7d | MCF-7 (Breast) | 2.93 | Induces apoptotic cascade | [6] |
Experimental Workflow and Protocols
The general workflow for assessing apoptosis using the Annexin V-FITC assay involves cell culture and treatment, followed by cell harvesting, staining with Annexin V-FITC and PI, and finally, analysis by flow cytometry.
Caption: General experimental workflow for the Annexin V-FITC apoptosis assay.
This protocol provides a general guideline. Optimal conditions, such as cell density and compound concentration, should be determined empirically for each specific cell line and 3-hydrazonoindolin-2-one derivative.
A. Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture medium appropriate for the cell line
-
3-Hydrazonoindolin-2-one derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Suspension or adherent cancer cells
-
12 x 75 mm flow cytometry tubes[5]
-
Microcentrifuge
-
Flow cytometer
B. Preparation of Reagents
-
1X Annexin Binding Buffer: Prepare the required volume of 1X Binding Buffer by diluting the 10X stock concentrate with deionized water.[11] For example, mix 1 mL of 10X buffer with 9 mL of distilled water. Keep on ice.
-
Cell Culture: Culture cells to approximately 70-80% confluency under standard conditions.
C. Cell Treatment
-
Seed cells in appropriate culture plates at a density that will not exceed confluency during the treatment period.
-
Treat cells with various concentrations of the 3-hydrazonoindolin-2-one derivative. Include the following controls:
-
Negative Control: Untreated cells.[5]
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Incubate the cells for a predetermined time period (e.g., 24, 48 hours) under standard culture conditions.
D. Staining Procedure
-
Harvest Cells:
-
For adherent cells: Gently wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a conical tube.[12]
-
For suspension cells: Collect the cells directly into a conical tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11] Discard the supernatant.
-
Wash: Wash the cells twice with cold PBS. For each wash, resuspend the cell pellet in PBS and centrifuge as in the previous step.[13][14]
-
Resuspend: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4][13]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube.[13]
-
Stain: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to each tube.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature (25°C) in the dark.[4][5][13]
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[4][5] Do not wash the cells after staining.
E. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[13]
-
Set up the flow cytometer to detect FITC fluorescence (usually through the FL1 channel, Ex = 488 nm; Em = 530 nm) and PI fluorescence (usually through the FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.[5][14]
-
Collect data for at least 10,000 events per sample for statistically significant results.
Interpretation of Results
The data from the flow cytometer is typically displayed as a two-color dot plot, with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q) that represent the different cell populations.
Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.
The percentage of cells in the early (Q4) and late (Q1) apoptotic stages is calculated to determine the efficacy of the 3-hydrazonoindolin-2-one compound. A dose-dependent increase in the population of apoptotic cells (Q4 + Q1) compared to the vehicle control indicates that the compound induces apoptosis.
References
- 1. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V-FITC Apoptosis Detection Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Bromoindolinone Compounds in Non-Tumorigenic Cell Lines
Introduction
Bromoindolinone derivatives represent a class of synthetic heterocyclic compounds with a growing interest in the field of drug discovery due to their diverse pharmacological activities, including potent anticancer properties. A critical aspect of preclinical drug development is the evaluation of a compound's cytotoxicity, not only against target cancer cells but also against non-tumorigenic cell lines. This ensures a therapeutic window and minimizes off-target toxicity. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of bromoindolinone compounds on various non-tumorigenic cell lines. The methodologies outlined herein are essential for researchers, scientists, and professionals in drug development to obtain reliable and reproducible cytotoxicity data, aiding in the selection of promising lead candidates with favorable safety profiles.
Data Presentation: Cytotoxicity of Bromoindolinone and Related Derivatives in Non-Tumorigenic Cell Lines
The following table summarizes the available quantitative data on the cytotoxicity of bromoindolinone and related compounds in several non-tumorigenic human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.
| Compound ID | Compound Class | Non-Tumorigenic Cell Line | Assay | IC50 (µM) | Reference |
| 8a | 6-Bromo quinazoline derivative | MRC-5 (Human lung fibroblast) | MTT | 84.20 ± 1.72 | [1] |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MCF-10A (Human breast epithelial) | MTT | 93.01 ± 2.29 (24h) | [2] |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MCF-10A (Human breast epithelial) | MTT | 64.58 ± 0.68 (48h) | [2] |
| Les-6294 | Pyrrolidinedione–thiazolidinone hybrid | MCF-10A (Human breast epithelial) | MTT | > 100 | [2] |
| Les-6328 | Pyrrolidinedione–thiazolidinone hybrid | MCF-10A (Human breast epithelial) | MTT | > 100 | [2] |
| Derivative 31 | Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid | HEK293 (Human embryonic kidney) | MTT | > 100 (cell survival >79% at 100 µM) | [3] |
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are designed to be followed by trained laboratory personnel.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
Non-tumorigenic cell lines (e.g., MRC-5, HEK293, MCF-10A, BEAS-2B)
-
Complete cell culture medium
-
Bromoindolinone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoindolinone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]
Materials:
-
Non-tumorigenic cell lines
-
Complete cell culture medium
-
Bromoindolinone compounds
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. In addition to the vehicle and negative controls, prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9][10]
Materials:
-
Non-tumorigenic cell lines
-
Complete cell culture medium
-
Bromoindolinone compounds
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of bromoindolinone compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (as per kit instructions). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological Response of the BEAS‐2B Cell After Acute Exposure at the Air–Liquid Interface to Ethylbenzene and m‐Xylene Alone and in Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-Bromo-3-hydrazonoindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-4-Bromo-3-hydrazonoindolin-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-01 | Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is refluxed for an adequate time (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature to the boiling point of the solvent. - Use a microwave synthesizer to potentially shorten reaction time and improve yield. |
| Sub-optimal catalyst concentration. | - A catalytic amount of glacial acetic acid is crucial. If the reaction is sluggish, a few extra drops can be added. However, excess acid can lead to side reactions. | ||
| Poor quality of starting materials. | - Use high-purity 4-bromoisatin and hydrazine hydrate. Ensure the hydrazine hydrate has not been excessively exposed to air and moisture. | ||
| Incorrect stoichiometry. | - While often used in equimolar amounts, a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. | ||
| PUR-01 | Product is Impure (Discolored or Mixed with Starting Material) | Incomplete reaction. | - As with low yield, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| Presence of side products. | - The formation of bis-hydrazone or aldazine can occur. To minimize this, avoid a large excess of hydrazine and control the reaction temperature. | ||
| Inefficient purification. | - Recrystallize the crude product from a suitable solvent system. Common solvents include ethanol, methanol, or a mixture of ethanol/DMF or ethanol/dioxane.[1][2] | ||
| SOL-01 | Product is Insoluble or Difficult to Handle | The product has precipitated out of solution too quickly, trapping impurities. | - Perform the reaction in a solvent in which the product has slight solubility at reflux temperature, allowing for the formation of purer crystals upon cooling. |
| The product is inherently poorly soluble. | - After filtration, wash the solid product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether). | ||
| ISO-01 | Presence of Geometric Isomers (E/Z) | The reaction conditions may favor the formation of a mixture of E and Z isomers. | - The desired (E)-isomer is typically the more thermodynamically stable product. Prolonged heating or purification by recrystallization can often favor the isolation of the major, more stable isomer. The E:Z ratio can be influenced by the solvent used. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a one-step condensation reaction between 4-bromoisatin and hydrazine hydrate. The reaction is usually carried out in a protic solvent like ethanol or methanol and is often catalyzed by a small amount of glacial acetic acid.
Q2: What is the role of glacial acetic acid in this reaction?
A2: Glacial acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the isatin, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the 4-bromoisatin spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the bromoindolinone core and the NH and NH₂ protons of the hydrazone moiety. The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching (lactam), and C=N stretching of the hydrazone.
Q5: Are there any safety precautions I should take?
A5: Yes. Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-Bromoisatin is also an irritant. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Bromoisatin (C₈H₄BrNO₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (CH₃COOH)
Procedure:
-
To a stirred solution of 4-bromoisatin (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
To this mixture, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material (4-bromoisatin) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/DMF mixture.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various bromo-substituted 3-hydrazonoindolin-2-one derivatives, which can serve as a benchmark for the synthesis of the target compound.
| Derivative | Yield (%) | Reference |
| 5-Bromo-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | 83% | [3] |
| 3-(((1H-pyrazol-5-yl)methylene)hydrazono)-5-bromoindolin-2-one | 85% | [3] |
| 5-Bromo-3–(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | 83% | [3] |
| 5-Bromo-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one | 80% | [3] |
| 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives | 69-81% | [4] |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Bromo-hydrazonoindolin-2-one Solubility in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with bromo-hydrazonoindolin-2-one derivatives in biological assays.
Troubleshooting Guide
Problem: My bromo-hydrazonoindolin-2-one compound precipitates when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue for poorly water-soluble compounds. Here are several potential causes and solutions to troubleshoot this problem.
| Potential Cause | Recommended Solution(s) |
| Low Aqueous Solubility | - Optimize Solvent System: While DMSO is a common solvent for initial stock solutions, consider using co-solvents like ethanol or polyethylene glycol (PEG) in your final dilution steps to improve solubility in aqueous media.[1] - Utilize Solubilizing Agents: Incorporate surfactants or cyclodextrins in your assay buffer to enhance compound solubility. - pH Adjustment: Evaluate the effect of pH on your compound's solubility and adjust the buffer pH accordingly, if permissible for your assay. |
| Compound Concentration Exceeds Solubility Limit | - Determine Maximum Soluble Concentration: Perform a preliminary experiment to find the highest concentration of your compound that remains in solution in your final assay buffer. - Work at Lower Concentrations: If possible, conduct your experiments at concentrations below the determined solubility limit. |
| "Salting Out" Effect | - Reduce Salt Concentration: High salt concentrations in buffers can decrease the solubility of organic compounds. If your experimental design allows, try reducing the salt concentration of your buffer. |
| Temperature Effects | - Pre-warm Media/Buffer: Ensure your aqueous media or buffer is at the experimental temperature (e.g., 37°C) before adding the compound solution to prevent precipitation due to temperature shock.[2] - Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation. Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles.[2] |
| Interaction with Media Components | - Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. Try reducing the serum percentage or using a serum-free medium if your cell line permits. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my bromo-hydrazonoindolin-2-one compound?
A1: Based on synthesis and biological evaluation studies of related isatin and hydrazonoindolin-2-one derivatives, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[3][4] For recrystallization and synthesis, solvents like ethanol, dioxane, and glacial acetic acid have been used, indicating some degree of solubility in these as well.[3]
Q2: I've dissolved my compound in DMSO, but it precipitates upon dilution in my aqueous buffer. What should I do?
A2: This is a common phenomenon known as "crashing out." Here are a few strategies to address this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) may be sufficient to keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your biological system.
-
Use of Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
Q3: How can I visually confirm if my compound has precipitated?
A3: You can inspect the solution for any visible particles, cloudiness, or turbidity. For a more sensitive assessment, you can centrifuge the solution and look for a pellet. Additionally, observing your cell culture plates under a microscope before and after adding the compound can reveal crystalline structures if precipitation has occurred.[2]
Q4: Can I use sonication or heating to redissolve my precipitated compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to attempt to redissolve precipitated compound in the stock solution. However, be cautious as excessive heat can degrade the compound. It is generally not recommended to heat solutions containing cells. If precipitation occurs in the final assay well, it is best to discard and prepare a fresh, lower concentration solution.
Quantitative Data: Solubility of Isatin (Parent Compound)
| Solvent | Solubility (Mole Fraction, x10-3) at 298.15 K | Solubility (Mole Fraction, x10-3) at 318.15 K |
| Water | 0.0514 | Not Reported |
| Methanol | Not Reported | Not Reported |
| Ethanol | 4.09 | Not Reported |
| 1-Butanol | Not Reported | Not Reported |
| Dichloromethane | Not Reported | Not Reported |
| 1,2-Dichloroethane | Not Reported | Not Reported |
| Chloroform | Not Reported | Not Reported |
| Carbon Tetrachloride | Not Reported | Not Reported |
| N,N-Dimethylformamide (DMF) | 165.2 | 284.1 |
| Tetrahydrofuran (THF) | 102.5 | 208.1 |
| 1,4-Dioxane | 64.3 | 192.3 |
| Acetone | 43.7 | 96.6 |
| Acetonitrile | 32.1 | 104.0 |
| Ethyl Acetate | 22.1 | 54.2 |
| Toluene | 0.84 | 1.32 |
Data adapted from Liu, J.-Q., et al. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 59(10), 3215–3220 and Shakeel, F., et al. (2015). Measurement, Correlation, and Thermodynamics of Solubility of Isatin in Nine Different Green Solvents at (298.15 to 338.15) K. Journal of Chemical & Engineering Data, 60(3), 801–805.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Bromo-hydrazonoindolin-2-one in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of the bromo-hydrazonoindolin-2-one compound using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 350 g/mol , you would need 3.5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the vial to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also be used if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or a co-solvent (e.g., 1:10 dilution to 1 mM). This can help to minimize the amount of concentrated DMSO added directly to the aqueous medium.
-
Final Dilution in Assay Medium: Pre-warm the cell culture medium or assay buffer to 37°C. Add the required volume of the stock or intermediate solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the compound solution to the medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the assay medium at the same final concentration used for the test compound.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrazone Formation with Isatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isatin hydrazones.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the formation of isatin hydrazones.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to reflux, as this is a common condition for this condensation.[1][2][3][4] - Extend the reaction time. Typical reaction times range from 2 to 12 hours.[3][4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4][6] - Verify the purity of the starting materials (isatin and hydrazine derivative). Impurities can interfere with the reaction. |
| Suboptimal catalyst concentration. | - A catalytic amount of glacial acetic acid is typically sufficient. Usually, a few drops are added to the reaction mixture.[1][3][4][6] Using a large excess of acid might lead to side reactions.[7] | |
| Inappropriate solvent. | - Ethanol and methanol are the most commonly used and effective solvents for this reaction.[1][2][3] Ensure the reactants are soluble in the chosen solvent. | |
| Product is a Mixture of E/Z Isomers | Thermodynamic and kinetic control. | - The Z-isomer is often the thermodynamically more stable product and is typically isolated from the reaction mixture.[8] - Photochemical conditions (irradiation with light) can promote Z to E isomerization.[8][9] Performing the reaction in the dark can help minimize the formation of the E-isomer. - The presence of certain anions, like fluoride, can facilitate the conversion of the Z-isomer to the E-isomer at room temperature.[9][10] |
| Solvent effects. | - The solvent can influence the equilibrium between E and Z isomers. For example, in DMF, the tautomeric equilibrium can shift significantly compared to chloroform.[8] | |
| Difficulty in Product Purification | Product precipitation with impurities. | - The crude product often precipitates from the reaction mixture upon cooling.[3][4] This precipitate can be washed with cold ethanol to remove soluble impurities.[3][4] |
| Product instability on silica gel. | - Some free hydrazones may decompose on silica gel, making column chromatography challenging. | |
| Recrystallization issues. | - Recrystallization from a suitable solvent system, such as ethanol, acetone, or a DMF/water mixture, is a common and effective purification method.[6][11] - If the product is poorly soluble, a larger volume of solvent or a different solvent system may be required. | |
| Formation of Side Products | Hydrolysis of the hydrazone. | - The reaction of isatin aldazines with water and acid can lead to hydrolysis, yielding unexpected products.[12] Ensure anhydrous conditions if this is a concern. |
| Further reaction of the hydrazone. | - Isatin hydrazones can undergo further reactions, such as cyclization or reaction with other electrophiles, depending on the reaction conditions and the structure of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for isatin hydrazone formation?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. The nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the electrophilic C3-carbonyl group of the isatin. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Q2: Which catalyst is most effective for this reaction?
A2: Glacial acetic acid is the most commonly used and effective catalyst for the synthesis of isatin hydrazones.[1][2][3][4][6] It is typically used in catalytic amounts (a few drops).
Q3: What are the optimal reaction times and temperatures?
A3: The reaction is generally carried out at reflux temperature in solvents like ethanol or methanol.[1][2][3][4] Reaction times can vary from 15 minutes to 12 hours, depending on the specific reactants.[3][5][6] It is highly recommended to monitor the reaction's progress by TLC to determine the optimal time.[3][4][6]
Q4: How can I control the formation of E/Z isomers?
A4: The Z-isomer is generally the more stable product and is often obtained directly from the reaction.[8] To minimize the formation of the E-isomer, it is advisable to protect the reaction from light, as photochemical isomerization can occur.[8][9] The choice of solvent can also play a role in the isomeric ratio.[8]
Q5: What is the best method for purifying isatin hydrazones?
A5: The most common and effective purification method is recrystallization.[6][11] The crude product, which often precipitates upon cooling the reaction mixture, can be collected by filtration, washed with a cold solvent like ethanol, and then recrystallized from a suitable solvent such as ethanol, acetone, or a mixture of DMF and water.[3][4][6][11]
Data Presentation
Table 1: Summary of Common Reaction Conditions for Isatin Hydrazone Synthesis
| Parameter | Typical Conditions | Notes | References |
| Isatin Reactant | Substituted or unsubstituted isatin | The nature of substituents can affect reactivity and product properties. | [1][5] |
| Hydrazine Reactant | Hydrazine hydrate or substituted hydrazines/hydrazides | The choice of this reactant determines the final hydrazone structure. | [1][5] |
| Solvent | Ethanol, Methanol | These are the most frequently reported and effective solvents. | [1][2][3][6] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops are generally sufficient to catalyze the reaction. | [1][3][4][6] |
| Temperature | Reflux | Heating is typically required to drive the condensation reaction. | [1][2][3][4] |
| Reaction Time | 15 minutes - 12 hours | Reaction progress should be monitored by TLC to determine completion. | [3][5][6] |
| Work-up | Cooling, filtration of precipitate, washing with cold solvent | The product often precipitates out of the solution upon cooling. | [3][4] |
| Purification | Recrystallization | A common and effective method to obtain a pure product. | [6][11] |
Experimental Protocols
General Protocol for the Synthesis of Isatin-3-Hydrazones
This protocol is a generalized procedure based on commonly reported methods.[1][3][4][6] Researchers should adapt it based on the specific characteristics of their substrates.
Materials:
-
Isatin (or a substituted derivative)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide)
-
Ethanol or Methanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in a suitable volume of ethanol or methanol.
-
Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for the required reaction time (typically 2-8 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a DMF/water mixture) to obtain the pure isatin hydrazone.
-
Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[5]
Visualizations
Caption: Reaction mechanism for isatin hydrazone formation.
Caption: General experimental workflow for isatin hydrazone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 5. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Reducing byproducts in the synthesis of 4-Bromo-3-hydrazonoindolin-2-one
Technical Support Center: Synthesis of 4-Bromo-3-hydrazonoindolin-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 4-Bromo-3-hydrazonoindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4-Bromo-3-hydrazonoindolin-2-one?
The synthesis is typically a condensation reaction between 4-bromoisatin and a hydrazine source, most commonly hydrazine hydrate. The reaction involves the nucleophilic attack of the hydrazine on the C3-carbonyl group of the isatin, followed by dehydration to form the hydrazone.
Caption: General synthesis pathway for 4-Bromo-3-hydrazonoindolin-2-one.
Q2: I am observing a significant amount of a high molecular weight, poorly soluble byproduct. What is it and how can I prevent its formation?
A common byproduct in the reaction between isatins and hydrazine is the corresponding isatin azine. This occurs when one molecule of hydrazine reacts with two molecules of 4-bromoisatin. This byproduct, 3,3'-(hydrazine-1,2-diylidene)bis(4-bromoindolin-2-one), is often less soluble than the desired product and can complicate purification.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate. This ensures that the isatin is the limiting reagent, minimizing the chance of a single hydrazine molecule reacting with two isatin molecules. A molar ratio of 1:1.2 to 1:1.5 (Isatin:Hydrazine) is a good starting point.
-
Order of Addition: Add the 4-bromoisatin solution slowly to the hydrazine hydrate solution with vigorous stirring. This maintains a high local concentration of hydrazine, favoring the formation of the desired 1:1 product.
Caption: Formation pathway of the common azine byproduct.
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, product degradation, or loss during workup and purification.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-bromoisatin starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Catalyst: While often not strictly necessary, a catalytic amount of a weak acid like glacial acetic acid can accelerate the condensation and drive the reaction to completion.[1][2]
-
Solvent Choice: Ethanol is a commonly used solvent.[1][2] Ensure your starting materials are sufficiently soluble at the reaction temperature. If solubility is an issue, a co-solvent system might be necessary.
-
Purification Loss: The desired product may have some solubility in the washing solvents. Minimize the volume of cold solvent used for washing the filtered product to reduce losses.
Q4: How should I purify the crude 4-Bromo-3-hydrazonoindolin-2-one?
Purification typically involves removing unreacted starting materials and the aforementioned azine byproduct.
-
Filtration and Washing: The crude product often precipitates from the reaction mixture upon cooling. It can be collected by filtration. Washing the solid with a cold solvent like ethanol can remove more soluble impurities.
-
Recrystallization: If the purity is still low, recrystallization is an effective method. Solvents like ethanol, methanol, or DMF/methanol mixtures have been used for similar compounds.[3][4] The choice of solvent depends on the specific solubility profile of your product and impurities.
-
Column Chromatography: For very impure samples or to isolate small quantities of high-purity material, flash column chromatography on silica gel can be employed.[5] A suitable eluent system (e.g., ethyl acetate/hexane) should be determined by TLC analysis.
Experimental Protocols
General Protocol for Synthesis
This protocol is a generalized procedure based on methodologies reported for similar hydrazonoindolin-2-ones.[1][2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.2-1.5 equivalents) in ethanol (e.g., 20 mL per 1 mmol of isatin).
-
Addition: In a separate beaker, dissolve 4-bromoisatin (1.0 equivalent) in ethanol. If solubility is low, gentle warming may be required.
-
Reaction: Add the 4-bromoisatin solution dropwise to the stirring hydrazine solution at room temperature. Add 2-3 drops of glacial acetic acid as a catalyst.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the 4-bromoisatin spot.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum. Further purification can be done by recrystallization if necessary.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary: Reaction Conditions for Hydrazonoindolin-2-ones
The following table summarizes reaction conditions from the literature for the synthesis of various substituted 3-hydrazonoindolin-2-one derivatives, which can provide a basis for optimizing the synthesis of the 4-bromo analog.
| Starting Isatin Derivative | Hydrazine Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Indoline-2,3-diones | Hydrazine hydrate | Ethanol | None specified | Reflux | - | [1] |
| Substituted isatins | Hydrazine hydrate (80%) | Ethanol | Acetic acid | 3-4 | Good | |
| 5-Fluoroisatin | Hydrazine monohydrate | Ethanol | None specified | 1 | - | [6] |
| 1-benzyl-5-bromoisatin | Thiosemicarbazide* | Ethanol | None specified | 7 | 69-81 | [3] |
Note: This entry uses thiosemicarbazide to form a thiosemicarbazone, a related structure, but the general conditions are relevant.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Drug Resistance with Hydrazonoindolin-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazonoindolin-2-one derivatives to overcome drug resistance.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during synthesis, purification, and biological evaluation of hydrazonoindolin-2-one derivatives.
Synthesis & Purification
Question: My synthesis of 3-hydrazonoindolin-2-one intermediates is resulting in a low yield. What are the critical steps to optimize?
Answer: Low yields during the synthesis of 3-hydrazonoindolin-2-one intermediates can often be attributed to incomplete reaction or side product formation. Here are some critical points to consider based on established protocols[1][2][3][4]:
-
Reaction Time and Temperature: The reaction of indoline-2,3-diones with hydrazine hydrate is typically refluxed for one to six hours. Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).
-
Purity of Reactants: Use high-purity indoline-2,3-dione and hydrazine hydrate. Impurities can lead to unwanted side reactions.
-
Solvent: Methanol or ethanol are commonly used solvents. Ensure you are using anhydrous solvents if specified in the protocol.
-
Purification: The product often precipitates out of the reaction mixture upon cooling. Washing the precipitate thoroughly with cold methanol or ethanol is crucial to remove unreacted starting materials and impurities. Recrystallization from a suitable solvent system, such as ethanol/DMF or glacial acetic acid, can significantly improve purity and final yield[1][2][3][4].
Question: I am having difficulty purifying the final hydrazonoindolin-2-one derivatives. What purification strategies are most effective?
Answer: Purification of the final products is critical for accurate biological testing. Common issues include the presence of starting materials or side products.
-
Crystallization/Recrystallization: This is the most common and effective method. The choice of solvent is crucial. Mixtures like ethanol/DMF or ethanol/dioxane have been reported to be effective[1][4][5]. The product is often filtered while the solution is hot to remove insoluble impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a viable option. A solvent system of dichloromethane and methanol is often a good starting point for elution.
-
Washing: Thoroughly washing the final solid product with ethanol after filtration is important to remove any residual solvents or soluble impurities[1][3][4].
Question: My NMR spectrum for the final product is complex and shows more signals than expected. What could be the reason?
Answer: The presence of E/Z isomers is a common feature of hydrazonoindolin-2-one derivatives and can lead to complex NMR spectra. The molecule can exist as a mixture of geometric isomers around the C=N bond, and these isomers can interconvert in solution. This results in two sets of signals for some protons and carbons. The ratio of these isomers can be dependent on the solvent and temperature.
Compound Handling & Storage
Question: I am having trouble dissolving my hydrazonoindolin-2-one derivative for in vitro assays. What solvents should I use?
Answer: Poor aqueous solubility is a common challenge with this class of compounds.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of hydrazonoindolin-2-one derivatives for biological assays.
-
Working Solutions: For cell-based assays, the DMSO stock solution is typically diluted with the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Enhancement: If solubility remains an issue, gentle warming or sonication may help. For some derivatives, encapsulation into microspheres (e.g., PLGA) has been explored to improve solubility and bioavailability[2][3].
Question: How should I store my hydrazonoindolin-2-one derivatives to ensure their stability?
Answer: To maintain the integrity of your compounds, proper storage is essential.
-
Solid Form: Store the solid compounds in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal.
-
In Solution: For stock solutions in DMSO, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.
Biological Assays
Question: My cell viability assay results are inconsistent. What are the common pitfalls when testing these compounds?
Answer: Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors.
-
Compound Precipitation: Due to their limited aqueous solubility, the compounds may precipitate out of the culture medium at higher concentrations. This can lead to inaccurate results. Always visually inspect the wells for any signs of precipitation before and after the incubation period.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level for the cell line being used.
-
Incubation Time: The optimal incubation time can vary between different derivatives and cell lines. It is advisable to perform a time-course experiment to determine the most appropriate endpoint.
-
Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Overly confluent or sparse cultures can lead to variability in the results.
Question: I am not observing any significant activity in my kinase inhibition assay. What should I check?
Answer: A lack of activity in a kinase assay could be due to several reasons.
-
ATP Concentration: The inhibitory activity of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Consider performing the assay at both a low (e.g., Km of ATP) and a high (e.g., 1 mM) ATP concentration to assess the mode of inhibition.
-
Compound Integrity: Verify the purity and integrity of your compound. Degradation during storage can lead to a loss of activity.
-
Assay Format: Different kinase assay formats (e.g., radiometric, fluorescence-based) have different sensitivities and potential for interference. Ensure the chosen assay is suitable for your compound and target kinase.
-
Target Specificity: Hydrazonoindolin-2-one derivatives can have varying selectivity profiles. The compound may not be a potent inhibitor of the specific kinase you are testing. Consider screening against a panel of kinases to determine its selectivity.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of selected hydrazonoindolin-2-one derivatives against various human cancer cell lines.
Table 1: Anti-proliferative Activity (IC50 in µM) of Selected Hydrazonoindolin-2-one Derivatives
| Compound | A549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | Average IC50 | Reference |
| 7b | - | - | - | 4.77 | [2][3][6] |
| 7d | - | - | - | 3.39 | [2][3][6] |
| 7e | - | - | - | 2.37 | [2][3][6] |
| Sunitinib | - | - | - | 8.11 | [2][3][6] |
Table 2: Anti-proliferative Activity (IC50 in µM) of Additional Hydrazonoindolin-2-one Derivatives
| Compound | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | Average IC50 | Reference |
| 5b | - | - | - | 4.37 | [5][7][8][9] |
| 5c | - | - | - | 2.53 | [5][7][8][9] |
| 7b | - | - | - | 2.14 | [5][7][8][9] |
| 10e | - | - | - | 4.66 | [5][7][8][9] |
| Sunitinib | - | - | - | 8.11 | [5][7][8][9] |
Table 3: Activity Against Multidrug-Resistant Cell Line
| Compound | NCI-H69AR (Multidrug-Resistant Lung Cancer) IC50 (µM) | Reference |
| 7b | 16 | [7][8][9] |
| 10e | 16 | [7][8][9] |
Experimental Protocols
General Procedure for the Synthesis of 3-Hydrazonoindolin-2-one Intermediates[1][2][3][4]
-
To a stirred solution of the appropriate indoline-2,3-dione (10 mmol) in methanol (20 mL), add 99% hydrazine hydrate (2.5 mL, 50 mmol).
-
Reflux the reaction mixture for one hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol.
-
Dry the solid and recrystallize from glacial acetic acid to afford the pure 3-hydrazonoindolin-2-one intermediate.
General Procedure for the Synthesis of Final Hydrazonoindolin-2-one Derivatives[1][4][5][7]
-
To a solution of the 3-hydrazonoindolin-2-one intermediate (1 mmol) in ethanol (10 mL), add the appropriate aldehyde or ketone (1 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for four to six hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with ethanol.
-
Dry the product and recrystallize from a suitable solvent system (e.g., ethanol/DMF or ethanol/dioxane) to yield the final pure compound.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the hydrazonoindolin-2-one derivatives from a DMSO stock solution in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: CDK2 signaling in G1/S cell cycle transition.
Caption: Intrinsic apoptosis pathway induced by hydrazonoindolin-2-ones.
References
- 1. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydrazonoindolin-2-one Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-hydrazonoindolin-2-one compounds in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 3-hydrazonoindolin-2-one compound appears to be degrading in solution. What are the common causes?
A1: Degradation of 3-hydrazonoindolin-2-one compounds in solution is often due to hydrolysis of the hydrazone bond (C=N).[1] This process is typically catalyzed by the presence of acid and can be accelerated by elevated temperatures.[2] The general mechanism involves the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
Q2: What is the primary degradation product I should expect to see?
A2: The primary degradation products from hydrolysis are the parent isatin (or its derivative) and the corresponding hydrazine derivative. This occurs through the cleavage of the C=N double bond.
Q3: How does pH affect the stability of my compound?
A3: The stability of the hydrazone linkage is significantly influenced by pH. Hydrolysis is generally faster under acidic conditions.[2] At neutral pH, the hydrazone bond is relatively stable, but it can be rapidly cleaved in an acidic environment.[1] Therefore, it is crucial to control the pH of your solution.
Q4: Can the substituents on my 3-hydrazonoindolin-2-one compound influence its stability?
A4: Yes, the electronic properties of the substituents on both the indolinone ring and the hydrazone moiety can impact stability. Electron-withdrawing groups can affect the basicity of the imine nitrogen and, consequently, the rate of acid-catalyzed hydrolysis. The stability of the linkage can be fine-tuned by making structural changes.
Q5: I've observed a change in the color or UV-Vis spectrum of my solution over time, but NMR analysis doesn't show degradation products. What could be happening?
A5: 3-Hydrazonoindolin-2-one compounds can exist as E/Z isomers, which can interconvert in solution.[3] This isomerization can lead to changes in the spectroscopic properties of the solution without actual degradation of the compound. The ratio of these isomers can be dependent on the solvent and temperature.[3]
Q6: What are the recommended storage conditions for stock solutions of 3-hydrazonoindolin-2-one compounds?
A6: To maximize stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. It is recommended to store these solutions at low temperatures (-20°C or -80°C) and protected from light. For aqueous buffers, it is best to prepare fresh solutions before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of compound in acidic buffer | Acid-catalyzed hydrolysis of the hydrazone bond. | - Increase the pH of the buffer to a neutral or slightly basic range if the experiment allows.- Reduce the incubation time in the acidic buffer.- Perform the experiment at a lower temperature. |
| Precipitation of the compound in aqueous solution | Low aqueous solubility of the compound. | - Prepare stock solutions in an organic solvent like DMSO and dilute into the aqueous buffer immediately before use.- Use a co-solvent if compatible with the experimental system.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across experiments. |
| Inconsistent results between experiments | Degradation of the compound in stock solution or during the experiment. | - Prepare fresh stock solutions for each experiment.- Monitor the stability of the compound under the specific experimental conditions (see Experimental Protocols section).- Ensure consistent pH, temperature, and light exposure between experiments. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products or presence of E/Z isomers. | - Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks.- Vary the temperature of the HPLC column to see if the ratio of peaks changes, which could indicate the presence of isomers. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffers
This protocol outlines a general method for assessing the stability of a 3-hydrazonoindolin-2-one compound in different aqueous buffers.
1. Materials:
- Test 3-hydrazonoindolin-2-one compound
- High-purity DMSO
- Aqueous buffers at various pH values (e.g., pH 4, pH 7.4, pH 9)
- HPLC or LC-MS system
- Incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in DMSO.
- Dilute the stock solution into each of the aqueous buffers to a final concentration (e.g., 10 µM).
- Immediately after dilution (t=0), take an aliquot of each solution and quench the degradation by diluting it in the mobile phase or a suitable organic solvent. Analyze by HPLC or LC-MS to determine the initial concentration.
- Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the degradation, and analyze by HPLC or LC-MS.
- Plot the percentage of the remaining compound against time for each pH to determine the stability profile.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- Test 3-hydrazonoindolin-2-one compound
- 0.1 M HCl (acidic stress)
- 0.1 M NaOH (basic stress)
- 3% Hydrogen peroxide (oxidative stress)
- HPLC-UV/MS system
- Heat block or oven (thermal stress)
- UV lamp (photolytic stress)
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature.
- Oxidation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep it at room temperature.
- Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C).
- Photodegradation: Expose a solution of the compound to UV light.
- After the stress period, neutralize the acidic and basic samples.
- Analyze all stressed samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
Data Presentation
Table 1: Example Stability Data for Compound XYZ in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 98 | 99 |
| 2 | 72 | 96 | 98 |
| 4 | 51 | 93 | 96 |
| 8 | 26 | 88 | 92 |
| 24 | <5 | 75 | 85 |
Visualizations
Caption: General acid-catalyzed hydrolysis pathway of 3-hydrazonoindolin-2-one compounds.
Caption: Experimental workflow for assessing the stability of a compound in aqueous solution.
References
Technical Support Center: Bromoindolinone Compounds & Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using bromoindolinone compounds in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My bromoindolinone compound is precipitating in the cell culture medium. What should I do?
A1: Precipitation of your compound can lead to inaccurate and irreproducible results. Here are several steps to address this issue:
-
Optimize Solvent and Stock Concentration: Bromoindolinone compounds, such as 6-bromoindirubin-3'-oxime (BIO), are often soluble in DMSO.[1][2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Vortexing: Ensure the compound is thoroughly vortexed after dilution into the medium.
-
Solubility Test: Before your main experiment, perform a solubility test by preparing the highest concentration of your compound in the cell culture medium and visually inspecting for precipitation under a microscope after a few hours of incubation at 37°C.
Q2: I am observing a discrepancy between my MTT assay results and the actual cell morphology. The MTT assay shows high viability, but my cells look unhealthy or are detaching. Why is this happening?
A2: This is a common issue when working with kinase inhibitors. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[4] Here's what might be happening and what you can do:
-
Metabolic Alterations: Your bromoindolinone compound might be altering the metabolic state of the cells without immediately inducing cell death.[4] Kinase inhibitors can affect cellular reductase activity, which is what the MTT assay measures.[4][5]
-
Cytostatic vs. Cytotoxic Effects: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). In this case, the metabolic activity per cell might remain high, leading to a misleading viability reading.
-
Recommendation: It is crucial to use an orthogonal assay to confirm your results. An orthogonal assay measures a different biological endpoint. Good alternatives include:
-
Cell Counting: A direct method like using a hemocytometer with a viability dye (e.g., trypan blue) or an automated cell counter.
-
ATP Measurement Assays: Assays like CellTiter-Glo measure ATP levels, which can be a more reliable indicator of cell viability.[6][7]
-
Cytotoxicity Assays: These assays measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from damaged cells.
-
Q3: Can bromoindolinone compounds interfere with the MTT assay chemistry?
A3: Yes, some compounds can chemically interact with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the resulting formazan crystals, leading to either false-positive or false-negative results.[4][5]
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a higher absorbance reading and an overestimation of cell viability.
-
Inhibition of Formazan Crystal Solubilization: The compound might interfere with the solubilization of the formazan crystals, resulting in lower absorbance and an underestimation of viability.
-
Recommendation: To test for interference, include a "no-cell" control where you add your compound at the highest concentration to the culture medium with the MTT reagent and the solubilization buffer. If you observe a color change, it indicates direct interference.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: You are obtaining inconsistent IC50 values for your bromoindolinone compound across different experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Bromoindolinone compounds may degrade in aqueous solutions. Prepare fresh dilutions of your compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Seeding Density | The initial number of cells seeded can significantly impact the final assay readout and, consequently, the IC50 value.[6] Ensure you are seeding a consistent number of cells for each experiment. Perform a cell seeding optimization experiment to find the optimal density where cells are in the exponential growth phase for the duration of the assay. |
| Inconsistent Incubation Times | The duration of compound exposure and the incubation time with the assay reagent can affect the results. Keep all incubation times consistent between experiments. |
| Assay-Specific Variability | Different viability assays measure different cellular parameters and can yield different IC50 values.[5] If you switch assays, expect some variation. It is recommended to stick to one well-validated assay for a series of experiments or to run multiple assays in parallel for confirmation. |
Guide 2: Unexpectedly High or Low Cell Viability
Problem: Your bromoindolinone compound is showing either much higher or much lower cell viability than expected based on published data or preliminary experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of the bromoindolinone compound 6-bromoindirubin-3'-oxime (6BIO) in various cell lines. These values can serve as a reference; however, it is important to note that IC50 values can vary depending on the cell line, assay conditions, and the specific viability assay used.[5][6]
Table 1: IC50 Values of 6-Bromoindirubin-3'-oxime (6BIO) in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| A2058 | ~5 | Not specified | [4] |
| G361 | ~5 | Not specified | [4] |
| SK-MEL-2 | ~12 | Not specified | [4] |
| SK-MEL-5 | ~12 | Not specified | [4] |
Table 2: Kinase Inhibitory Activity of 6-Bromoindirubin-3'-oxime (6BIO)
| Kinase | IC50 (nM) | Reference |
| GSK-3α/β | 5 | |
| CDK1/cyclin B | 320 | |
| CDK5/p25 | 80 | |
| TYK2 | 30 | |
| JAK1 | 1500 | |
| JAK2 | 8000 | |
| JAK3 | 500 |
Experimental Protocols
Protocol 1: MTT Assay with Bromoindolinone Compounds
This protocol is adapted for assessing the effect of bromoindolinone compounds on the viability of adherent cells.
Materials:
-
Bromoindolinone compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromoindolinone compound in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells using an inverted microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with Bromoindolinone Compounds
This protocol is suitable for assessing cell viability by measuring ATP levels and is often less prone to compound interference.
Materials:
-
Bromoindolinone compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromoindolinone compound and treat the cells as described in the MTT protocol.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to prepare the CellTiter-Glo® Reagent. Allow the 96-well plate with cells to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Signaling Pathways
Bromoindolinone compounds are often kinase inhibitors. For example, 6-bromoindirubin-3'-oxime (6BIO) has been shown to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the JAK/STAT3 signaling pathway by a bromoindolinone compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of PLGA Microsphere Formulation for Hydrazonoindolin-2-ones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the successful formulation of hydrazonoindolin-2-ones into Poly(lactic-co-glycolic acid) (PLGA) microspheres.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Issue 1: Low Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency for a novel hydrazonoindolin-2-one derivative is consistently below 50%. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency is a frequent challenge, particularly with small, hydrophobic molecules like many hydrazonoindolin-2-ones. Several factors in your formulation and process parameters could be contributing to this issue.
-
Drug Partitioning: The drug may be partitioning from the organic (dispersed) phase to the aqueous (continuous) phase during the emulsification and solvent evaporation steps.
-
PLGA Concentration: A low concentration of PLGA in the organic solvent results in a less viscous solution, allowing the drug to diffuse more easily into the aqueous phase. Conversely, a very high concentration can lead to premature polymer precipitation and poor drug entrapment.
-
Solvent System: The choice of organic solvent and its miscibility with water can significantly impact drug retention. A solvent with higher water miscibility can lead to faster diffusion and drug loss.
-
Polymer Properties: The molecular weight and end-group of the PLGA can influence encapsulation. For instance, PLGA with ester terminal groups is more hydrophobic and may better encapsulate drugs due to delayed hydrolysis during the curing process.
-
Solidification Rate: A slow solidification of the microspheres allows more time for the drug to escape into the external phase.
Troubleshooting Steps:
-
Increase PLGA Concentration: Gradually increase the concentration of PLGA in the organic phase. This increases the viscosity of the dispersed phase, hindering the diffusion of the drug into the aqueous phase.
-
Optimize the Organic Solvent: Consider using a less water-miscible solvent for the organic phase. A combination of solvents, such as dichloromethane and acetone, can also be optimized to control the solvent evaporation rate and drug solubility.
-
Decrease Temperature: Lowering the temperature during the emulsification process can reduce the drug's solubility in the aqueous phase, thereby minimizing its loss from the organic droplets.
-
Modify the Aqueous Phase: Adding salts or other excipients to the continuous phase can decrease the solubility of the hydrophobic drug, creating an osmotic pressure that helps retain the drug within the microspheres.
-
Select Appropriate PLGA: Experiment with different PLGA grades. A higher molecular weight PLGA can increase the viscosity of the organic phase. Also, consider PLGA with ester end-caps for potentially better encapsulation of hydrophobic drugs.
Issue 2: High Initial Burst Release
Question: A significant portion of my encapsulated hydrazonoindolin-2-one is released within the first 24 hours. How can I control this burst effect?
Answer: A high initial burst release is often attributed to the drug being adsorbed on the surface of the microspheres or being heterogeneously distributed within the polymer matrix.
-
Surface-Associated Drug: Drug molecules that are not effectively entrapped within the core of the microsphere can be loosely bound to the surface.
-
Microsphere Porosity: Porous microspheres have a larger surface area, which can contribute to a faster initial release. The manufacturing process, including the solvent evaporation rate, can influence porosity.
-
Particle Size: Smaller microspheres have a larger surface area-to-volume ratio, which can lead to a more rapid release.
Troubleshooting Steps:
-
Optimize Polymer Concentration: A lower polymer concentration may help in reducing the burst release.
-
Control Solvent Evaporation: A slower, more controlled evaporation of the organic solvent can lead to the formation of a denser, less porous polymer matrix, which can reduce the initial burst. This can be achieved by reducing the temperature or pressure during the evaporation step.
-
Washing Step: After harvesting the microspheres, a thorough washing step with a suitable medium (e.g., distilled water) can help remove the surface-adsorbed drug.
-
Particle Size Fractionation: If your microsphere preparation has a wide size distribution, consider sieving to obtain a more uniform population of larger particles, which may exhibit a lower burst release.
-
Co-encapsulation of Excipients: Incorporating certain excipients into the formulation can sometimes help to modulate the initial release profile.
Issue 3: Inconsistent Particle Size and Morphology
Question: My microspheres have a wide particle size distribution and are not consistently spherical. What parameters should I adjust?
Answer: The size and morphology of PLGA microspheres are critically dependent on the homogenization parameters and the properties of the emulsion.
-
Stirring Speed: The speed of homogenization directly influences the shear forces applied to the emulsion, which in turn determines the size of the dispersed phase droplets. Higher stirring speeds generally produce smaller microspheres.
-
Surfactant Concentration: The concentration of the emulsifier (e.g., polyvinyl alcohol - PVA) in the aqueous phase is crucial for stabilizing the emulsion droplets and preventing their coalescence. Insufficient surfactant can lead to irregularly shaped or aggregated particles.
-
Viscosity of Phases: The viscosity ratio of the dispersed and continuous phases affects the droplet breakup and stabilization during emulsification.
-
Polymer Molecular Weight: Higher molecular weight PLGA can lead to a more viscous organic phase, which may result in larger particles and a more porous surface.
Troubleshooting Steps:
-
Optimize Stirring Speed: Systematically vary the homogenization speed to achieve the desired particle size.
-
Adjust Surfactant Concentration: Ensure an adequate concentration of PVA or another suitable surfactant is used to stabilize the emulsion.
-
Control Phase Viscosities: Adjust the PLGA concentration to modify the viscosity of the organic phase.
-
Utilize Microfluidics: For highly uniform and monodisperse microspheres, consider using microfluidic-based preparation methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for formulating a new hydrazonoindolin-2-one derivative into PLGA microspheres?
A1: A good starting point is to use an oil-in-water (o/w) single emulsion solvent evaporation method. For a hydrophobic compound like a hydrazonoindolin-2-one, you would dissolve the drug and the PLGA in a water-immiscible organic solvent like dichloromethane (DCM). This organic phase is then emulsified in an aqueous solution containing a stabilizer, such as PVA. The organic solvent is subsequently removed by evaporation, leading to the formation of solid microspheres.
Q2: How do I determine the drug loading and encapsulation efficiency?
A2: To determine the drug loading and encapsulation efficiency, a known mass of the dried microspheres is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) to break down the polymer matrix and release the encapsulated drug. The concentration of the drug in the resulting solution is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The calculations are as follows:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
Q3: What are the key characterization techniques for PLGA microspheres?
A3: A comprehensive characterization of your microspheres is essential. Key techniques include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the microspheres.
-
Particle Size Analysis: Using techniques like laser diffraction to determine the mean particle size and size distribution.
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the encapsulated drug (crystalline or amorphous) and to assess any drug-polymer interactions by observing shifts in the glass transition temperature (Tg) of the PLGA.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of the drug and to check for any chemical interactions between the drug and the polymer.
-
In Vitro Release Studies: To determine the release profile of the drug from the microspheres over time in a relevant release medium.
Q4: Can drug-polymer interactions affect my formulation?
A4: Yes, interactions between the hydrazonoindolin-2-one and the PLGA polymer can significantly impact the formulation's properties. These interactions can be either beneficial or detrimental. For instance, favorable interactions can improve encapsulation efficiency. However, strong interactions might lead to the formation of adducts or alter the degradation rate of the polymer, thereby affecting the drug release profile. Techniques like DSC and FTIR can provide insights into potential drug-polymer interactions. The anionic carboxylate end-groups of some PLGA types can interact with cationic drugs.
Quantitative Data Summary
The following tables summarize key formulation parameters and outcomes from relevant studies.
Table 1: Formulation Parameters for a Hydrazonoindolin-2-one (Compound 7e) in PLGA Microspheres.
| Parameter | Value |
| Preparation Method | Modified emulsion-solvent diffusion |
| Average Encapsulation Efficiency | 85% ± 1.3 |
| In Vitro Release Duration | 21 days |
| Release Kinetics | Zero-order |
Table 2: Effect of PLGA Molecular Weight on Encapsulation Efficiency and Burst Release of Huperzine A.
| PLGA Molecular Weight (Da) | Encapsulation Efficiency (%) | Burst Release (Day 1, %) |
| 15,000 | 62.75 | 3.97 |
| 20,000 | 27.52 | Not specified |
| 30,000 | 16.63 | 22.52 |
Table 3: Effect of Particle Size on Drug Loading of Gefitinib.
| Particle Size Fraction (μm) | Drug Loading (% w/w) |
| 5 ± 1 | 2.4 ± 0.3 |
| 32 ± 4 | Not specified |
| 70 ± 3 | Not specified |
| 130 ± 7 | 7.6 ± 0.9 |
| Unfractionated | 6.3 ± 0.4 |
Experimental Protocols
1. Preparation of Hydrazonoindolin-2-one-Loaded PLGA Microspheres via Oil-in-Water (o/w) Emulsion-Solvent Evaporation
This protocol is a standard method for encapsulating hydrophobic small molecules.
-
Materials:
-
Hydrazonoindolin-2-one derivative
-
PLGA (specify molecular weight and lactic:glycolic acid ratio)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrazonoindolin-2-one derivative in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under constant homogenization (e.g., using a high-speed stirrer or sonicator) for a defined period to form an o/w emulsion. The stirring speed will be a critical parameter to control particle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of water and stir at a moderate speed for several hours to allow the organic solvent to evaporate. This can be done at room temperature or under reduced pressure to expedite the process.
-
Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry (lyophilize) the washed microspheres to obtain a fine powder. Store the dried microspheres in a desiccator at a low temperature.
-
2. Determination of Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Accurately weigh a sample of the dried microspheres (e.g., 10 mg).
-
Dissolve the microspheres in a known volume of a suitable solvent (e.g., 1 mL of THF) that dissolves both the polymer and the drug.
-
Use sonication if necessary to ensure complete dissolution.
-
Precipitate the polymer by adding a non-solvent for PLGA in which the drug is soluble.
-
Centrifuge the sample to pellet the polymer.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate for drug content using a validated HPLC method.
-
Calculate the drug loading and encapsulation efficiency as described in the FAQ section.
-
Visualizations
Caption: Workflow for PLGA microsphere preparation using the o/w emulsion-solvent evaporation method.
Addressing off-target effects of 3-hydrazonoindolin-2-one derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydrazonoindolin-2-one derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address the common challenge of off-target effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and issues that arise when working with 3-hydrazonoindolin-2-one derivatives, which are often developed as kinase inhibitors.[1][2][3]
Q1: My cells are showing higher toxicity or a different phenotype than I expected based on the inhibitor's primary target. Could this be due to off-target effects?
A1: Yes, this is a classic sign of potential off-target activity. 3-Hydrazonoindolin-2-one derivatives, like many kinase inhibitors, can bind to multiple kinases and other proteins.[4][5] For example, Sunitinib, a well-known drug with this core structure, is a multi-targeted kinase inhibitor, but it also has off-target effects, such as inhibiting AMP-activated protein kinase (AMPK), which can contribute to cardiotoxicity.[4][5]
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that your compound is engaging its intended target in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA).[6][7][8]
-
Perform a Kinase Profile: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[9][10][11] This is a crucial step to understand the selectivity of your inhibitor.
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. This helps to distinguish on-target from off-target-driven phenotypes.
-
Compare with Other Inhibitors: Use other known inhibitors of the same target with different chemical scaffolds. If they produce the same phenotype, it strengthens the evidence for an on-target effect.
Q2: How can I be sure that the biological effect I'm observing is from inhibiting my target of interest and not an off-target?
A2: This is a critical question in drug discovery. The best approach is to use orthogonal methods to validate your findings.
Validation Workflow:
-
Pharmacological: Show a dose-response relationship that correlates with the inhibition of the target kinase.
-
Biochemical: Perform in vitro kinase assays to confirm direct inhibition and determine the IC50 value.[12]
-
Genetic: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein.[13] If the phenotype of the genetic knockdown mimics the effect of your compound, it strongly suggests an on-target mechanism.
-
Rescue Experiments: If possible, express a drug-resistant mutant of your target kinase in the cells. If the cells become resistant to your compound, it provides powerful evidence for on-target activity.
Q3: My results are inconsistent across different experiments or when I use a new batch of the compound. What could be the cause?
A3: Inconsistency can stem from several factors.
Troubleshooting Checklist:
-
Compound Purity and Stability: Verify the purity of each batch of your compound using methods like HPLC and NMR. Impurities could have their own biological activities. Also, ensure the compound is stable under your storage and experimental conditions.
-
Assay Conditions: Minor variations in assay conditions (e.g., cell density, incubation time, ATP concentration in kinase assays) can significantly impact results.[14][15] Standardize your protocols meticulously. For kinase assays, it's often recommended to use an ATP concentration that is close to the Michaelis constant (Km) to accurately determine inhibitor potency.[10][14]
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling). Genetic drift can occur with continuous passaging, altering cellular responses.
Q4: What are the best experimental methods to proactively identify off-targets?
A4: A multi-pronged approach is most effective for identifying off-target interactions.
Recommended Methods:
-
In Vitro Kinome Profiling: This is the industry standard. It involves screening your compound against a large panel of purified kinases (often over 400) to determine its selectivity profile.[16] Services are commercially available from companies like Promega, Reaction Biology, and Eurofins Discovery.[9][11][16]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[6][7][8][17][18] It can be adapted to a high-throughput format to identify cellular targets.[7][18]
-
Affinity Chromatography-Mass Spectrometry: In this method, your compound is immobilized on a solid support and used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Computational Prediction: In silico tools can predict potential off-targets based on the structure of your compound and the binding sites of known proteins.[19][20]
Below is a workflow diagram for investigating and mitigating off-target effects.
Quantitative Data Summary
The following tables summarize publicly available data for representative 3-hydrazonoindolin-2-one derivatives to provide context for their activity and selectivity.
Table 1: Anti-Proliferative Activity (IC50) of Selected Hydrazonoindolin-2-one Derivatives [21][22][23][24]
| Compound | A-549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | ZR-75 (Breast) IC50 (µM) | Average IC50 (µM) |
| Sunitinib | 10.21 | 6.54 | 7.58 | 8.11 |
| Compound 5b | 4.11 | 4.87 | 4.13 | 4.37 |
| Compound 5c | 2.06 | 3.11 | 2.42 | 2.53 |
| Compound 7b | 1.89 | 2.53 | 2.00 | 2.14 |
| Compound 10e | 4.23 | 5.11 | 4.64 | 4.66 |
Note: Lower IC50 values indicate higher potency. These compounds were shown to be more potent than the reference drug Sunitinib in these specific cell lines.[21][23]
Table 2: VEGFR-2 Inhibitory Activity and Anti-Proliferative Action of N-benzyl-5-bromoindolin-2-one Derivatives [25]
| Compound | VEGFR-2 IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| Doxorubicin | - | 4.30 ± 0.84 | 6.10 ± 0.77 |
| Compound 7c | 0.728 | 7.17 ± 0.94 | 15.61 ± 1.13 |
| Compound 7d | 0.503 | 2.93 ± 0.47 | 10.29 ± 0.98 |
Note: Compounds 7c and 7d show direct inhibition of VEGFR-2, a common target for this class of compounds. Compound 7d was more potent than the chemotherapy drug doxorubicin against the MCF-7 breast cancer cell line.[25]
Key Experimental Protocols
Here are detailed protocols for essential experiments used to characterize the on- and off-target effects of your inhibitors.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines the general steps for assessing the selectivity of a compound against a panel of kinases. This is typically performed as a service by specialized companies.[10][11][16]
Objective: To determine the inhibitory activity of a 3-hydrazonoindolin-2-one derivative against a broad range of protein kinases.
Materials:
-
Test compound dissolved in DMSO.
-
A panel of purified, active protein kinases.
-
Specific peptide substrates for each kinase.
-
ATP (often at Km concentration or a physiological concentration like 1 mM).[10][11]
-
Assay buffer (specific to each kinase).
-
Detection reagents (e.g., radiometric [³³P]ATP, or luminescence-based for ADP detection).[11][16]
-
Microplates (e.g., 96-well or 384-well).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common screening concentration is 10 µM.[16]
-
Reaction Setup: In each well of the microplate, add the assay buffer, the specific kinase, and the test compound (or DMSO for control).
-
Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[14]
-
Termination & Detection: Stop the reaction. The detection method depends on the assay format:
-
Radiometric: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess [³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[11]
-
Luminescence (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP produced into a luminescent signal. Measure the light output with a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Results are often visualized on a kinome tree diagram to map the selectivity profile.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify that your compound binds to its intended target protein in a cellular environment.[6][7][8]
Objective: To measure the change in thermal stability of a target protein in intact cells after treatment with a 3-hydrazonoindolin-2-one derivative.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., liquid nitrogen for freeze-thaw).
-
PCR machine or thermal cycler for heating.[17]
-
Centrifuge capable of >12,000 x g.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody (e.g., HRP-conjugated).
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-3 hours) at 37°C.[17]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8][17]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]
-
Separation of Soluble Fraction: Pellet the precipitated, aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze these samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Binding of the compound should stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the control. Plot the relative soluble protein amount against temperature to generate a "melting curve."
Below is a diagram illustrating the principle of CETSA.
References
- 1. researchgate.net [researchgate.net]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. assayquant.com [assayquant.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Chromone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the oral delivery of chromone derivatives. The information is presented in a question-and-answer format through FAQs and troubleshooting guides, supplemented with detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why do many chromone derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of chromone derivatives is often a result of a combination of factors. Primarily, many compounds in this class exhibit poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2] Additionally, some derivatives are subject to extensive first-pass metabolism in the gut wall and liver, where metabolic enzymes significantly reduce the amount of active drug reaching systemic circulation.[2][3][4] Poor metabolic stability and low intestinal permeability can also be contributing factors.[1] For example, one chromone derivative showed a very low oral bioavailability (F) of 0.46% due to poor aqueous solubility and unsatisfactory metabolic stability.[1]
Q2: What are the key physicochemical properties influencing the oral bioavailability of chromones?
A2: Several key physicochemical properties are critical. Solubility in the aqueous environment of the GI tract is paramount. Lipophilicity (often measured as logP) plays a dual role; it must be high enough to allow for cell membrane penetration but not so high that the compound fails to dissolve in the gut lumen. Molecular size also affects diffusion across membranes, with smaller molecules generally showing better absorption.[5] Furthermore, the presence of specific functional groups can make a derivative a substrate for efflux transporters like P-glycoprotein, which actively pumps the drug out of intestinal cells, reducing net absorption.[6]
Q3: What is the Developability Classification System (DCS) and how does it apply to chromone derivatives?
A3: The Developability Classification System (DCS) is a framework used to categorize drug compounds based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral absorption.[7] It helps identify the rate-limiting step to absorption.
-
DCS Class I: High Solubility, High Permeability
-
DCS Class II: Low Solubility, High Permeability (Dissolution rate-limited absorption)
-
DCS Class III: High Solubility, Low Permeability (Permeability rate-limited absorption)
-
DCS Class IV: Low Solubility, Low Permeability
Many chromone derivatives fall into DCS Class II, where the main hurdle is poor solubility rather than permeability.[7] For these compounds, formulation strategies that enhance dissolution are most effective.[2]
Section 2: Troubleshooting Guides for Common Experimental Issues
Issue: Poor Aqueous Solubility
Q: My chromone derivative has extremely low solubility (<10 µg/mL) in aqueous buffers. What initial formulation strategies should I consider?
A: For compounds with very low aqueous solubility, several "enabling" formulation strategies can be explored. The choice depends on the compound's specific properties.
-
Particle Size Reduction: If the compound is crystalline and dissolution rate-limited (likely DCS Class IIa), reducing the particle size to the micron or sub-micron (nano) range can significantly increase the surface area for dissolution.[8][9][10] This is a foundational approach to improve dissolution rates.[7][10]
-
Solid Dispersions: Creating an amorphous solid dispersion by mixing your compound with a hydrophilic polymer carrier (e.g., PVP, HPMC, PEGs) can prevent crystallization and dramatically improve dissolution and solubility.[11][12][13] This is a widely used and successful technique for poorly soluble drugs.[13]
-
Lipid-Based Formulations: If the compound is lipophilic (high logP), lipid-based drug delivery systems (LBDDS) are an excellent option.[14][15] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can keep the drug in a solubilized state as it transits the GI tract.[14][16]
Q: I'm observing compound precipitation in my in vitro dissolution assay after an initial period of release from my amorphous solid dispersion. What is happening and how can I fix it?
A: This phenomenon is common with supersaturating systems like amorphous solid dispersions. The formulation initially releases the drug at a concentration above its equilibrium solubility (supersaturation), which boosts the driving force for absorption. However, this state is thermodynamically unstable, and the compound may precipitate back into a less soluble crystalline form.
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Add a precipitation-inhibiting polymer to your formulation. Certain polymers, like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain the supersaturated state for a longer duration in the dissolution medium.
-
Optimize Drug Loading: High drug loading can increase the risk of precipitation. Experiment with lower drug-to-carrier ratios to see if a more stable dispersion can be achieved.[12]
-
Use Biorelevant Media: Ensure your dissolution medium mimics the in vivo environment. The presence of bile salts and phospholipids in media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) can help solubilize the drug and may reduce precipitation compared to simple buffer systems.
Issue: Low Permeability or High Efflux
Q: My chromone derivative shows a low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. What does this indicate?
A: A low Papp value in the apical-to-basolateral (A→B) direction suggests that the compound has poor intestinal permeability.[17] This could be due to its physicochemical properties (e.g., high polarity, large size) or because it is being actively removed from the cells by efflux transporters.
Q: How can I determine if my compound is a substrate for an efflux transporter like P-glycoprotein?
A: To investigate efflux, you need to perform a bidirectional Caco-2 assay, measuring transport in both the A→B and basolateral-to-apical (B→A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.
-
Use an Inhibitor: Run the assay in the presence of a known P-glycoprotein inhibitor, such as verapamil.[6] If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.
Issue: Discrepancy Between In Vitro and In Vivo Results
Q: My formulation showed promising in vitro dissolution, but the in vivo bioavailability in rats is still low. What are the potential reasons?
A: This is a common challenge in drug development and can point to several factors beyond simple dissolution:
-
First-Pass Metabolism: The compound may be well-absorbed from the intestine but then extensively metabolized in the liver before reaching systemic circulation.[3] An intravenous (IV) pharmacokinetic study is needed to determine the absolute bioavailability and clearance rate, which can help diagnose this issue.
-
In Vivo Precipitation: The formulation may not be robust enough to prevent precipitation in the complex environment of the GI tract, despite performing well in a simplified in vitro test. The presence of food can also significantly alter GI conditions.
-
Gut Wall Metabolism: Metabolism can occur not just in the liver, but also within the intestinal enterocytes themselves.
-
Poor Solubility in GI Fluids: The compound may have limited solubility in the actual fluids of the stomach and intestine, which are not perfectly replicated by in vitro media.
Section 3: Data Presentation
Table 1: Common Reasons for Poor Oral Bioavailability of Chromone Derivatives & Potential Solutions
| Limiting Factor | Experimental Indication | Primary Strategy | Secondary/Supportive Strategies |
| Low Aqueous Solubility | Poor dissolution in vitro; DCS Class II/IV classification. | Formulation (Solid Dispersion, Nanonization, Lipid-Based Systems).[13][14][18] | Structural modification to add hydrophilic groups.[1] |
| Low Permeability | Low Papp (A→B) in Caco-2 assay (<1.0 x 10⁻⁶ cm/s).[17] | Structural modification to optimize lipophilicity and molecular size.[5] | Use of permeation enhancers (though clinical translation can be difficult). |
| High Efflux | High Efflux Ratio (>2) in bidirectional Caco-2 assay.[6] | Structural modification to avoid recognition by transporters. | Co-administration with an efflux pump inhibitor (pharmacological intervention). |
| High First-Pass Metabolism | Low bioavailability (F%) despite good absorption; high clearance in vivo.[3] | Prodrug design to mask metabolic sites; structural modification to block metabolic "hotspots".[5] | Co-administration with a metabolic enzyme inhibitor. |
Table 2: Comparison of Formulation Strategies for a DCS Class II Chromone Derivative
| Formulation Strategy | Principle | Typical Excipients | Pros | Cons |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[8] | Surfactants/stabilizers (e.g., Polysorbate 80, PVP).[18] | Applicable to crystalline material; well-established technology. | May not improve equilibrium solubility; risk of particle aggregation.[10][19] |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, preventing crystallization and enhancing dissolution.[11][12] | Polymers (HPMC, PVP, PEG, Eudragit®).[11][20] | Can achieve significant supersaturation; high drug loading possible. | Physically unstable (risk of recrystallization); requires specific manufacturing processes (spray drying, hot-melt extrusion).[21] |
| Lipid-Based Delivery (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, maintaining solubility.[14][15] | Oils (triglycerides), surfactants (e.g., Cremophor®), co-solvents (e.g., Transcutol®).[16] | Excellent for lipophilic drugs; can enhance lymphatic uptake, bypassing the liver.[16] | Limited to lipophilic compounds; potential for GI side effects from surfactants. |
Table 3: Example Pharmacokinetic Parameters of a Chromone Derivative (Oral Gavage in Rats, 10 mg/kg) Before and After Formulation
| Parameter | Unformulated (Suspension) | Formulated (Solid Dispersion) | Interpretation of Improvement |
| Cmax (ng/mL) | 55 ± 12 | 480 ± 95 | 8.7-fold increase in peak plasma concentration. |
| Tmax (h) | 4.0 | 1.5 | Faster absorption rate. |
| AUC₀₋₂₄ (ng·h/mL) | 210 ± 45 | 2550 ± 410 | 12.1-fold increase in total drug exposure. |
| Absolute Bioavailability (F%) | 1.8% | 21.8% | Significant improvement in the fraction of drug reaching circulation. |
(Note: Data are illustrative examples based on typical outcomes for bioavailability enhancement studies).[1][22][23]
Section 4: Experimental Protocols & Visualizations
Experimental Workflows and Logic Diagrams
Below are diagrams created using DOT language to visualize key workflows and decision-making processes in improving the oral bioavailability of chromone derivatives.
Caption: Workflow for assessing and improving oral bioavailability.
Caption: Key physiological barriers limiting oral bioavailability.
References
- 1. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 9. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. sybespharmacy.com [sybespharmacy.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmaron.com [pharmaron.com]
- 18. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. crsubscription.com [crsubscription.com]
- 22. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bromoindolinone Derivatives as Anticancer Agents: A Comparative Study
A detailed analysis of the anticancer potential of various bromoindolinone derivatives, focusing on their efficacy, mechanism of action, and comparative performance against established chemotherapeutic agents.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of bromoindolinone derivatives as potential anticancer agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate the understanding and future development of this promising class of compounds.
Comparative Efficacy of Bromoindolinone Derivatives
The anticancer activity of bromoindolinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
In Vitro Anticancer Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast) | A-549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | HeLa (Cervical) | Bel7402 (Liver) |
| Series 1: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | ||||||
| 7a | 19.53 ± 1.05[1] | > 50[1] | - | - | - | - |
| 7c | 7.17 ± 0.94[1] | > 50[1] | - | - | - | - |
| 7d | 2.93 ± 0.47[1] | 9.57 ± 0.62[1] | - | - | - | - |
| 12a | 39.53 ± 2.02[1] | > 50[1] | - | - | - | - |
| 12c | 27.65 ± 2.39[1] | 12.20 ± 1.54[1] | - | - | - | - |
| 12d | 13.92 ± 1.21[1] | > 50[1] | - | - | - | - |
| Series 2: Bromophenol-Indolinone Hybrids | ||||||
| 4g | - | 1.8 ± 0.12 | 2.5 ± 0.18 | 3.1 ± 0.25 | 4.2 ± 0.31 | 3.8 ± 0.29 |
| 4h | - | 2.1 ± 0.15 | 3.2 ± 0.24 | 3.9 ± 0.31 | 5.1 ± 0.42 | 4.5 ± 0.37 |
| 4i | - | 2.5 ± 0.19 | 3.8 ± 0.29 | 4.5 ± 0.38 | 5.8 ± 0.49 | 5.1 ± 0.43 |
| 5h | - | 3.2 ± 0.23 | 4.1 ± 0.33 | 5.2 ± 0.44 | 6.5 ± 0.55 | 5.9 ± 0.51 |
| 6d | - | 2.8 ± 0.21 | 3.5 ± 0.27 | 4.8 ± 0.41 | 6.1 ± 0.52 | 5.5 ± 0.48 |
| 7a | - | 3.5 ± 0.26 | 4.5 ± 0.36 | 5.8 ± 0.49 | 7.2 ± 0.61 | 6.6 ± 0.57 |
| 7b | - | 3.9 ± 0.31 | 4.9 ± 0.41 | 6.2 ± 0.53 | 7.8 ± 0.67 | 7.1 ± 0.62 |
| Reference Drugs | ||||||
| Doxorubicin | 4.30 ± 0.84[1] | - | - | - | - | - |
| Sunitinib | - | - | 2.23 | - | - | - |
Mechanism of Action: Targeting Key Signaling Pathways
Several bromoindolinone derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival. A primary target identified for some of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
VEGFR-2 Inhibition
A number of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.
| Compound | VEGFR-2 IC50 (µM) |
| 7c | 0.728[1] |
| 7d | 0.503[1] |
| Sunitinib (Reference) | 0.139 |
By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.
Induction of Apoptosis
Treatment with potent bromoindolinone derivatives, such as compound 7d, has been shown to induce apoptosis (programmed cell death) in cancer cells. This is evidenced by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Cell Cycle Arrest
Furthermore, compound 7d was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells, preventing the cells from proceeding through mitosis and thus inhibiting their proliferation.[1]
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating these anticancer agents.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Bromoindolinone Derivatives.
Caption: Experimental Workflow for Anticancer Evaluation of Bromoindolinone Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the bromoindolinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Wound Healing Assay for Cell Migration
This assay is used to study cell migration in vitro.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Image Acquisition (T=0): Wash the cells with PBS to remove detached cells and capture images of the wound at time zero.
-
Compound Treatment: Add fresh medium containing the test compound or vehicle control.
-
Time-Lapse Imaging: Capture images of the wound at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the wound at different time points.
Western Blot for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cancer cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
This guide highlights the significant potential of bromoindolinone derivatives as a promising class of anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic value.
References
A Comparative Guide to the Anti-proliferative Effects of 4-Bromo-3-hydrazonoindolin-2-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of 4-Bromo-3-hydrazonoindolin-2-one and its structural analogs. The data presented herein is intended to inform research and development efforts in the field of oncology by offering a clear, evidence-based comparison of these promising anti-cancer compounds.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of 4-Bromo-3-hydrazonoindolin-2-one and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | A-549 (Lung) | 4.66 | Sunitinib | 8.11 |
| HT-29 (Colon) | Not Reported | |||
| ZR-75 (Breast) | Not Reported | |||
| 1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | Doxorubicin | 4.30 ± 0.84 |
| A-549 (Lung) | 13.92 ± 1.21 | |||
| 1-Benzyl-5-bromo-3-((4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin | 4.30 ± 0.84 |
| A-549 (Lung) | 27.65 ± 2.39 | |||
| Compound 7b ¹ | A-549 (Lung) | 2.14 | Sunitinib | 8.11 |
| HT-29 (Colon) | ||||
| ZR-75 (Breast) | ||||
| Compound 5c ² | A-549 (Lung) | 2.53 | Sunitinib | 8.11 |
| HT-29 (Colon) | ||||
| ZR-75 (Breast) |
¹ Structure for Compound 7b not fully specified in the initial search results. ² Structure for Compound 5c not fully specified in the initial search results.
Note: Data for 4-Bromo-3-hydrazonoindolin-2-one was not specifically found in the initial search. The presented data is for closely related 5-bromo analogs, which provide a strong basis for comparison.
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
MTT Assay Protocol for Anti-proliferative Effect Determination
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds (e.g., 4-Bromo-3-hydrazonoindolin-2-one and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of hydrazonoindolin-2-one derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The following diagrams illustrate some of the critical pathways targeted by these compounds.
A Comparative Analysis of (E)-4-Bromo-3-hydrazonoindolin-2-one Derivatives and Sunitinib in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sunitinib is an FDA-approved multi-kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[1] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, such as VEGFRs and PDGFRs, which are crucial for tumor angiogenesis and cell proliferation.[1] Recent research has explored a class of compounds known as hydrazonoindolin-2-ones, which share a structural scaffold with Sunitinib, as potential anti-cancer agents. Certain brominated derivatives of hydrazonoindolin-2-one have demonstrated potent anti-proliferative activity in colon cancer cell lines, in some cases exceeding the efficacy of Sunitinib in preclinical studies. These findings suggest that this class of compounds warrants further investigation in the development of novel colon cancer therapies.
Quantitative Data Comparison
The following table summarizes the in vitro anti-proliferative activity of selected 5-bromo-hydrazonoindolin-2-one derivatives and Sunitinib against the HT-29 human colon cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Colon Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5-Bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | HT-29 | 2.14 | Sunitinib | 8.11 |
| 5-Bromo-3-((2-(4-chlorobenzylidene))hydrazono)indolin-2-one | HT-29 | 2.53 | Sunitinib | 8.11 |
| 5-Bromo-3-((2-(4-methoxybenzylidene))hydrazono)indolin-2-one | HT-29 | 4.37 | Sunitinib | 8.11 |
| Sunitinib | HT-29 | 8.11 | - | - |
Data extracted from a study evaluating a series of hydrazonoindolin-2-one derivatives.
Signaling Pathways and Mechanism of Action
Sunitinib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib can block downstream signaling pathways, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[1]
Similarly, studies on hydrazonoindolin-2-one derivatives suggest that their mechanism of action also involves the inhibition of key kinases. Several active derivatives have been shown to be potent inhibitors of VEGFR-2, a critical mediator of angiogenesis. This shared mechanism of targeting VEGFR-2 highlights a key similarity between Sunitinib and this emerging class of compounds.
Caption: Simplified signaling pathway of Sunitinib and Hydrazonoindolin-2-one derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Colon cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds ((E)-4-Bromo-3-hydrazonoindolin-2-one derivatives or Sunitinib) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
The available preclinical data indicates that certain 5-bromo-hydrazonoindolin-2-one derivatives exhibit superior in vitro anti-proliferative activity against the HT-29 colon cancer cell line when compared to Sunitinib. This suggests that the hydrazonoindolin-2-one scaffold is a promising starting point for the development of novel and potent anti-cancer agents for colorectal cancer. The shared mechanism of VEGFR-2 inhibition between these derivatives and Sunitinib provides a strong rationale for their anti-angiogenic and anti-tumor effects. Further in-depth studies, including in vivo models and a broader range of colon cancer cell lines, are necessary to fully elucidate the therapeutic potential of this compound and its derivatives and to establish a comprehensive safety and efficacy profile.
References
A Comparative Analysis of Hydrazonoindolin-2-one Isomers: Efficacy and Mechanism of Action in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative efficacy of various hydrazonoindolin-2-one isomers. This document summarizes key experimental data, details the underlying methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive overview of this promising class of compounds.
Hydrazonoindolin-2-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-cancer properties. These compounds often exist as geometric isomers (E/Z), and their specific configuration can profoundly influence their biological efficacy. This guide delves into the comparative anti-proliferative activities of different hydrazonoindolin-2-one isomers, drawing upon data from multiple studies to highlight the structure-activity relationships that govern their therapeutic potential.
Comparative Anti-proliferative Efficacy
The anti-proliferative activity of a panel of hydrazonoindolin-2-one isomers was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data is compiled from studies employing the Sulforhodamine B (SRB) assay for determining cytotoxicity.
| Compound ID | Isomer Type | Modifications | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | ZR-75 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Average IC50 (µM) | Reference |
| Series 1 | ||||||||
| 5b | E/Z Mixture | 4-methyl on 2-thiazolyl ring | - | - | - | - | 4.37 | [1][2] |
| 5c | E/Z Mixture | 2-thiazolyl moiety | - | - | - | - | 2.53 | [1][2] |
| 7b | E/Z Mixture | 5-pyrazolyl moiety | - | - | - | - | 2.14 | [1][2] |
| 10e | E/Z Mixture | 5-Chloro-3-(2-(4-phenylthiazol-2-yl)hydrazono) | - | - | - | - | 4.66 | [1][2] |
| Series 2 | ||||||||
| 7b | E/Z Mixture | - | - | - | - | - | 4.77 | [3] |
| 7d | E/Z Mixture | - | - | - | - | - | 3.39 | [3] |
| 7e | E/Z Mixture | - | - | - | - | - | 2.37 | [3] |
| Series 3 | ||||||||
| 7c | E/Z Mixture | 4-arylthiazole bearing | 9.57 ± 0.62 | - | - | 7.17 ± 0.94 | - | [4][5] |
| 7d | E/Z Mixture | 4-arylthiazole bearing | - | - | - | 2.93 ± 0.47 | - | [4][5] |
| Reference | ||||||||
| Sunitinib | - | FDA-approved drug | - | - | - | - | 8.11 | [1][2][3] |
| Doxorubicin | - | FDA-approved drug | - | - | - | 4.30 ± 0.84 | - | [6] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of hydrazonoindolin-2-one isomers.
Anti-Proliferative Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number and viability.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the hydrazonoindolin-2-one isomers for a specified period (typically 48-72 hours).
-
Cell Fixation: The media is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.
In Vitro Kinase Inhibition Assays
These assays measure the ability of the compounds to inhibit the activity of specific protein kinases, such as CDK2 and VEGFR-2.
-
CDK2/Cyclin A2 Kinase Assay: The assay is typically performed using a luminescent kinase activity platform. The reaction mixture contains recombinant CDK2/Cyclin A2 enzyme, a specific substrate (e.g., a peptide derived from histone H1), and ATP. The test compound is added at various concentrations. The amount of ADP produced, which is proportional to the kinase activity, is measured by converting it to ATP and then detecting the ATP using a luciferase/luciferin reaction.
-
VEGFR-2 Kinase Assay: Similar to the CDK2 assay, this involves a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The inhibitory effect of the hydrazonoindolin-2-one isomers is determined by quantifying the reduction in kinase activity, often through a luminescence-based method that measures ATP consumption.
Western Blot for Protein Phosphorylation
This method is used to detect the phosphorylation status of specific proteins, such as the Retinoblastoma (Rb) protein.
-
Cell Lysis: Treated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Rb). A primary antibody against the total protein is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of hydrazonoindolin-2-one isomers is often attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and angiogenesis.
CDK2/Rb/E2F Signaling Pathway in Cell Cycle Progression
Hydrazonoindolin-2-one derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2).[7][8] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition of the cell cycle.[2][9] One of the key substrates of CDK2 is the Retinoblastoma protein (pRb).[10] Phosphorylation of pRb by CDK2 leads to its inactivation and the release of the E2F transcription factor, which then promotes the expression of genes required for DNA synthesis and S-phase entry.[7][11] By inhibiting CDK2, these compounds can prevent pRb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle at the G1/S checkpoint.[1]
VEGFR-2 Signaling Pathway in Angiogenesis
Certain hydrazonoindolin-2-one isomers have also demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels.[5][6] This process is crucial for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors can prevent its autophosphorylation and the subsequent activation of downstream pathways, such as the PLCγ-PKC and PI3K-Akt pathways, which are involved in endothelial cell proliferation, migration, and survival.[5][6]
Experimental Workflow for Efficacy Comparison
The overall workflow for comparing the efficacy of different hydrazonoindolin-2-one isomers involves a multi-step process, from initial synthesis to in-depth mechanistic studies.
References
- 1. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rb function in cell-cycle regulation and apoptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. elgenelim.com [elgenelim.com]
- 10. The role of RB in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative SAR Studies of Pyrimido[4,5-b]benzothiazine Derivatives as 15-Lipoxygenase Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of pyrimido[4,5-b]benzothiazine derivatives targeting the 15-lipoxygenase enzyme. This guide includes comparative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Pyrimido[4,5-b]benzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A prominent area of investigation for these derivatives is their potent inhibitory effect on 15-lipoxygenase (15-LOX). 15-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators. Inhibition of 15-LOX is a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, atherosclerosis, and certain types of cancer.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimido[4,5-b]benzothiazine derivatives as 15-LOX inhibitors, based on published experimental data.
Comparative Analysis of 15-LOX Inhibition
The inhibitory potency of pyrimido[4,5-b]benzothiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on the inhibition of soybean 15-lipoxygenase (SLO).
Table 1: SAR of 2-Substituted 4-n-Propyl Pyrimido[4,5-b][1][2]benzothiazines
This series of compounds explores the effect of various substituents at the 2-position, while maintaining an n-propyl group at the 4-position. The data reveals that the nature of the substituent at the 2-position significantly influences the inhibitory activity.
| Compound ID | R (Substituent at 2-position) | IC50 (µM) for SLO Inhibition[1] |
| 1a | -Cl | 45.3 ± 2.1 |
| 1b | -SCH3 | 38.6 ± 1.8 |
| 1c | -Morpholino | 25.4 ± 1.2 |
| 1d | -Piperidino | 22.1 ± 1.0 |
| 1e | -N-methylpiperazino | 8.9 ± 0.4 |
Data sourced from "Synthesis of new series of pyrimido[4,5-b][1][2] benzothiazines as 15-lipoxygenase inhibitors and study of their inhibitory mechanism"[1].
Table 2: Comparative Effect of Substituents at the 4-Position
Studies have shown that the substituent at the 4-position of the pyrimido[4,5-b]benzothiazine ring is crucial for potent 15-LOX inhibition. A comparison between derivatives with a methyl group, an n-propyl group, and no substituent (H) at this position highlights this importance.
| Compound Series | Substituent at 4-Position | General Observation on Inhibitory Potency |
| 4-H analogs | H | Greatly reduced lipoxygenase inhibitory activities[3][4]. |
| 4-Methyl analogs | CH3 | Generally exhibit good inhibitory activity. |
| 4-n-Propyl analogs | CH2CH2CH3 | Replacement of 4-methyl with n-propyl can lead to a twofold increase in inhibitory potency[1]. |
Experimental Protocols
Synthesis of 2-Substituted 4-n-Propyl Pyrimido[4,5-b][1][2]benzothiazines
The following is a general procedure for the synthesis of the title compounds, based on reported literature[1].
Step 1: Synthesis of 2-amino-4-chloro-6-n-propylpyrimidine A mixture of 2-amino-6-n-propyl-4-pyrimidinol and phosphorus oxychloride is refluxed for 3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base to precipitate the product, which is then filtered, washed with water, and dried.
Step 2: Synthesis of 2-amino-4-(2-aminophenylthio)-6-n-propylpyrimidine To a solution of 2-aminothiophenol in ethanol, a base such as sodium hydroxide is added, followed by the addition of 2-amino-4-chloro-6-n-propylpyrimidine. The reaction mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and dried.
Step 3: Cyclization to form the Pyrimido[4,5-b]benzothiazine core The intermediate from Step 2 is heated in a high-boiling point solvent such as N,N-dimethylformamide (DMF) to effect cyclization.
Step 4: Introduction of substituents at the 2-position The 2-amino group of the pyrimido[4,5-b]benzothiazine core can be further modified. For instance, displacement of a chloro group at the 2-position (introduced from a suitable starting pyrimidine) with various amines (e.g., morpholine, piperidine, N-methylpiperazine) in a suitable solvent under reflux conditions yields the final 2-substituted derivatives.
15-Lipoxygenase Inhibitory Assay (Spectrophotometric Method)
The following protocol is a standard method for assessing the 15-LOX inhibitory activity of compounds.
Materials:
-
Soybean 15-lipoxygenase (SLO) enzyme solution
-
Linoleic acid (substrate) solution
-
Borate buffer (pH 9.0)
-
Test compounds dissolved in DMSO
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a quartz cuvette, mix the enzyme solution with the borate buffer.
-
Add a small volume of the test compound solution (or DMSO for control) to the cuvette and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 2-5 minutes). The formation of the conjugated diene hydroperoxide product from the oxidation of linoleic acid results in this absorbance increase.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway: 15-Lipoxygenase in Arachidonic Acid Metabolism
The following diagram illustrates the role of 15-lipoxygenase in the arachidonic acid cascade, leading to the formation of inflammatory mediators.
Caption: 15-LOX pathway in arachidonic acid metabolism.
Experimental Workflow: Hit-to-Lead Optimization for 15-LOX Inhibitors
The diagram below outlines a typical workflow for the discovery and optimization of 15-LOX inhibitors, from initial screening to lead compound selection.
Caption: Hit-to-lead workflow for 15-LOX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. New Insight into the SAR of Pyrimido [4,5-b][1,4] Benzothiazines as 15-lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR comparative studies on pyrimido[4,5-b][1,4] benzothiazine derivatives as 15-lipoxygenase inhibitors, using ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative binding mode studies of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives
A Comparative Analysis of the Binding Modes of 3-(Substituted-benzylidene)-1,3-dihydroindolin Derivatives
This guide provides a comparative analysis of the binding modes of various 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives, targeting researchers, scientists, and professionals in drug development. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of key concepts to facilitate an objective comparison of these compounds.
Quantitative Binding Data
The binding affinities of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives have been evaluated against several protein targets. The data from various studies are summarized below.
Table 1: Inhibition of p60c-Src Tyrosine Kinase
A series of 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione and -2-one derivatives were synthesized and evaluated for their in vitro anti-tyrosine kinase activity against p60c-Src. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented below.
| Compound ID | Derivative Type | Substitution | IC50 (µM) | Reference |
| 12 | 2-thione | (Z)-3-(4'-Dimethylamino-benzylidene) | 21.91 | [1] |
| 13 | 2-thione | (E)-3-(2',6'-Dichloro-benzylidene) | 21.20 | [1] |
| 19 | 2-thione | (E)-3-(3'-Hydroxy-4'-methoxy-benzylidene) | 30.92 | [1] |
| 8 | 2-one | (Z)-3-(2'-Chloro-benzylidene) | Docked at active site | [1] |
| 16 | 2-thione | (E)-3-(3'-Nitro-benzylidene) | Docked at active site | [1] |
| PP1 (Control) | Pyrazolopyrimidine | 1-tert-Butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4-yl-amine | 0.17 | [1] |
Note: Some thio congeners were found to be more potent than their oxo counterparts.[1]
Table 2: Inhibition of Human Protein Kinase CK2 and p60c-Src Tyrosine Kinase
A comparative study found that 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives are more effective inhibitors of both human protein kinase CK2 and p60(c-Src) tyrosine kinase compared to the corresponding indolin-2-one congeners.[2]
Table 3: Binding Affinity for α-Synuclein, Aβ, and Tau Fibrils
The binding affinities (Ki values) of 3-(benzylidene)indolin-2-one derivatives for α-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils were determined to assess their potential as imaging probes for neurodegenerative diseases.[3]
| Compound ID | R1 | X | R | E:Z Ratio | α-Syn Ki (nM) | Aβ Ki (nM) | Tau Ki (nM) |
| - | H | CH | H | 75:25 | 84.4 ± 13.5 | 91.6 ± 18.5 | 261.5 ± 4.9 |
| - | H | N | H | 26:74 | 124.3 ± 46.1 | 40.0 ± 22.3 | 191.3 ± 39.5 |
Note: Homologation to diene analogs and substitution on the indoline nitrogen with an N-benzyl group resulted in increased binding to α-syn and better selectivity over Aβ and tau fibrils.[3]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the binding data. Key experimental protocols are detailed below.
In Vitro Anti-Tyrosine Kinase Activity Assay (p60c-Src)
The inhibitory activity of the synthesized compounds against the p60c-Src tyrosine kinase was determined using an in vitro assay.[1]
-
Enzyme and Substrate Preparation : Recombinant p60c-Src enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Incubation : The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the p60c-Src enzyme for a specific period at a controlled temperature to allow for binding.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP and the substrate.
-
Quantification of Activity : The extent of substrate phosphorylation is measured. This is often done using a radioactive assay (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or a non-radioactive method such as an ELISA-based assay with a phospho-specific antibody.
-
IC50 Determination : The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Binding Assay for α-Synuclein, Aβ, and Tau Fibrils
The binding affinity of the compounds to pre-formed amyloid fibrils was assessed using a competitive radioligand binding assay.[3][4]
-
Fibril Preparation : Recombinant α-synuclein, Aβ₁₋₄₂, and tau proteins are aggregated in vitro to form mature fibrils. The formation of fibrils is typically confirmed by techniques such as transmission electron microscopy and thioflavin T fluorescence.
-
Radioligand : A known radiolabeled ligand (e.g., [³H]PiB for Aβ) with high affinity for the target fibrils is used.
-
Competitive Binding : A fixed concentration of the fibrils and the radioligand are incubated with varying concentrations of the unlabeled test compounds.
-
Separation of Bound and Free Ligand : The mixture is filtered through a glass fiber filter to separate the fibril-bound radioligand from the free radioligand. The filters are then washed to remove non-specific binding.
-
Quantification : The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Calculation : The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the study of these compounds.
Caption: General workflow for the synthesis and evaluation of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives.
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a 3-(substituted-benzylidene)-1,3-dihydroindolin derivative.
Caption: Conceptual diagram of the binding mode of a 3-(substituted-benzylidene)-1,3-dihydroindolin derivative in a kinase active site.
References
- 1. Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-(substituted-benzylidene)-1,3-dihydro-indolin derivatives as human protein kinase CK2 and p60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potential of 4-Bromo-3-hydrazonoindolin-2-one Derivatives in Overcoming Multidrug Resistance
A Comparative Analysis of Efficacy in Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals at the forefront of oncology, the challenge of multidrug resistance (MDR) in cancer remains a significant hurdle. The quest for novel compounds that can effectively circumvent these resistance mechanisms is paramount. This guide provides an objective comparison of the efficacy of a promising class of compounds, 4-Bromo-3-hydrazonoindolin-2-one derivatives, against multidrug-resistant cancer cell lines, benchmarked against established chemotherapeutic agents.
Efficacy in Multidrug-Resistant and Sensitive Cancer Cell Lines
The anti-proliferative activity of several 4-Bromo-3-hydrazonoindolin-2-one derivatives has been evaluated in a range of human cancer cell lines, including those known for their resistance to standard chemotherapies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined and are presented below in comparison to standard-of-care drugs.
Table 1: Comparative in vitro Efficacy (IC50 in µM) in Multidrug-Resistant Lung Cancer
| Compound/Drug | NCI-H69AR (MDR Small Cell Lung Cancer) |
| 4-Bromo-3-hydrazonoindolin-2-one Derivative 7b | 16[1] |
| 4-Bromo-3-hydrazonoindolin-2-one Derivative 10e | 16[1] |
| Cisplatin | ~2.5 (in resistant H446DDP cells) |
| Doxorubicin | >1 (in resistant H69AR cells) |
Note: Data for Cisplatin and Doxorubicin are presented for comparable MDR small cell lung cancer cell lines to provide context.
Table 2: Comparative in vitro Efficacy (IC50 in µM) in Other Cancer Cell Lines
| Compound/Drug | A-549 (Lung Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | ZR-75 (Breast Cancer) | MCF-7 (Breast Cancer) |
| 4-Bromo-3-hydrazonoindolin-2-one Derivative 5b | >50 | 4.37[1] | >50 | - |
| 4-Bromo-3-hydrazonoindolin-2-one Derivative 5c | 2.53[1] | 2.53[1] | 2.53[1] | - |
| 4-Bromo-3-hydrazonoindolin-2-one Derivative 7b | 2.14[1] | 2.14[1] | 2.14[1] | - |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | - | - | - | 2.93[2][3] |
| Sunitinib | 3.68 - 7.34 | 4.7 | 8.11 (average) | - |
The data indicates that certain 4-Bromo-3-hydrazonoindolin-2-one derivatives exhibit potent cytotoxic activity against the multidrug-resistant NCI-H69AR cell line.[1] Furthermore, in other cancer cell lines, some derivatives demonstrated superior or comparable efficacy to the multi-targeted kinase inhibitor, Sunitinib.[1]
Unraveling the Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
Research suggests that 4-Bromo-3-hydrazonoindolin-2-one derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction
These compounds have been shown to trigger the intrinsic pathway of apoptosis. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in the balance of apoptotic regulators ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[2][4]
Kinase Inhibition
Several derivatives have demonstrated inhibitory activity against key protein kinases that are often dysregulated in cancer:
-
VEGFR-2 Inhibition: Some of the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] By blocking VEGFR-2 signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
CDK2 Inhibition: Other hydrazonoindolin-2-one scaffolds have been shown to target Cyclin-Dependent Kinase 2 (CDK2).[5][6] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.
The multi-faceted mechanism of action of these compounds, combining apoptosis induction with the inhibition of critical cancer-related kinases, may contribute to their efficacy in multidrug-resistant cell lines.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-Bromo-3-hydrazonoindolin-2-one derivatives or comparator drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (FITC) and propidium iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Do not bind Annexin V or take up PI (Annexin V-/PI-).
-
Early apoptotic cells: Expose phosphatidylserine on the outer cell membrane and bind Annexin V, but their membranes are still intact and exclude PI (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Have compromised membrane integrity and are permeable to both Annexin V and PI (Annexin V+/PI+).
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on X-ray film or with a digital imager.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Visualizing the Pathways and Processes
To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the efficacy of anticancer compounds.
Caption: VEGFR-2 inhibition leading to apoptosis.
Caption: CDK2 inhibition and cell cycle arrest.
References
- 1. rupress.org [rupress.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes of Bromoindolinone Anticancer Agents
A comparative analysis of preclinical data for bromoindolinone derivatives reveals a promising, yet complex, relationship between their performance in laboratory assays and animal models. This guide provides an objective comparison of their anticancer activity, supported by experimental data and detailed protocols, to aid researchers in the strategic development of this promising class of compounds.
Bromoindolinones have emerged as a significant scaffold in anticancer drug discovery, with several derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines. The core structure, an indole ring fused to a pyrrolidinone ring with a bromine substitution, serves as a versatile backbone for the development of targeted therapies. This guide synthesizes available preclinical data to explore the correlation between the in vitro and in vivo anticancer activities of these compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Anticancer Activity: In Vitro vs. In Vivo
The preclinical evaluation of bromoindolinone derivatives typically begins with in vitro assays to determine their cytotoxic and mechanistic properties. Promising candidates are then advanced to in vivo studies, often involving xenograft models in mice, to assess their therapeutic efficacy and safety in a living system. The following table summarizes the quantitative data from representative studies on bromoindolinone and its analogs.
| Compound | Cancer Cell Line | In Vitro Assay | IC50 (µM) | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| FBA-TPQ (Makaluvamine Analog) | MCF-7 (Breast) | Proliferation Assay | 0.097 - 2.297 | MCF-7 Xenograft | 5 mg/kg/d, 3 d/wk for 3 wks | 36.2% | [1] |
| 10 mg/kg/d, 3 d/wk for 2 wks | - | [1] | |||||
| 20 mg/kg/d, 3 d/wk for 1 wk | 71.6% | [1] | |||||
| Compound 13 (Spirooxoindolepyrrolidine) | Human Glioblastoma | Cell Growth Assay | - | Human Glioblastoma Xenograft | Not Specified | Significant | [2] |
| Britannin (Sesquiterpene Lactone) | HepG2 (Liver) | Proliferation Assay | 6.9 | HepG2 Xenograft | 7.5, 15, 30 mg/kg (daily, i.p.) | Dose-dependent | [3] |
| Thiophenyl Thienopyrimidinone Derivatives (e.g., Cpd. 15, 14, 8) | MCF-7 (Breast) | Cell Viability Assay | 1.18 - 1.26 | Animal Model | Not Specified | Significant | [4] |
Deciphering the Mechanism: Key Signaling Pathways
The anticancer activity of many bromoindolinone derivatives is attributed to their ability to inhibit protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer. One of the key targets is the Protein Kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified representation of this signaling cascade and how bromoindolinones may exert their effects.
Caption: Bromoindolinone targeting the PKC signaling pathway.
The Experimental Journey: From Benchtop to Preclinical Models
The evaluation of a novel anticancer compound follows a structured workflow to establish its therapeutic potential. This process begins with foundational in vitro experiments and progresses to more complex in vivo models to assess efficacy and safety in a physiological context. The following diagram outlines this typical experimental workflow.
Caption: Workflow for in vitro to in vivo anticancer drug evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
In Vitro Protocols
1. MTT Cell Proliferation Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the bromoindolinone derivative for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
2. Annexin V-FITC/PI Apoptosis Assay:
-
Cell Treatment: Cells are treated with the bromoindolinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis:
-
Protein Extraction: Following treatment with the bromoindolinone derivative, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspases, p53) overnight at 4°C.[1][5][6]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocol
1. Human Cancer Xenograft Model:
-
Cell Implantation: 4-6 week old immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The bromoindolinone derivative is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.[6]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is calculated relative to the control group.
Conclusion
The available data suggests that bromoindolinone derivatives hold significant promise as anticancer agents. While a direct and consistent correlation between in vitro IC50 values and in vivo tumor growth inhibition is not always linear and is dependent on the specific compound, cell line, and animal model, the in vitro assays are invaluable for initial screening and mechanism of action studies. The progression to in vivo models is essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics and potential toxicities. The methodologies and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dual Inhibition of CDK2 and Bcl-2 by Hydrazono-Oxindoles: A Comparative Analysis
For Immediate Release
In the landscape of cancer therapeutics, the simultaneous targeting of multiple oncogenic pathways is a promising strategy to overcome resistance and enhance efficacy. This guide provides a comparative analysis of a series of hydrazono-oxindole derivatives that exhibit dual inhibitory activity against two critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2). This analysis is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of dual-target inhibitors.
Introduction
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Bcl-2, on the other hand, is a central anti-apoptotic protein. Its overexpression allows cancer cells to evade programmed cell death, contributing to tumor survival and resistance to therapy. The hydrazono-oxindole scaffold has emerged as a versatile pharmacophore capable of targeting both of these distinct protein families.
This guide summarizes the inhibitory activities of novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of a lead compound, N-propylindole-5-methylisatin hybrid 8a , was evaluated against both CDK2 and Bcl-2. Furthermore, the anti-proliferative activity of a broader series of related hydrazono-oxindole derivatives was assessed against several cancer cell lines.
Table 1: Dual Inhibitory Activity of Hydrazono-Oxindole 8a
| Target | IC50 (µM) |
| CDK2 | 0.85 ± 0.03[1][2] |
| Bcl-2 | 0.46 ± 0.02[1][2] |
Table 2: Anti-proliferative Activity of Hydrazono-Oxindole Derivatives (IC50 in µM)
| Compound | A-549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HCT-116 (Colon Cancer) |
| 8a | 7.3 ± 0.42[1] | 4.7 ± 0.28[1] | 2.6 ± 0.17 |
| 7 | >50 | >50 | 19.7 ± 1.28[1] |
| 8b | 9.2 ± 0.78[1] | 8.9 ± 0.61[1] | 19.1 ± 1.34[1] |
| 8c | 12.3 ± 1.05[1] | 15.6 ± 0.98 | 6.4 ± 0.50[1] |
| 9 | >50 | 10.4 ± 0.80[1] | 28.2 ± 1.73[1] |
| 10a | 17.3 ± 1.19[1] | 11.7 ± 1.04 | 7.7 ± 0.68[1] |
| 10b | >50 | 54.0 ± 4.17 | 36.3 ± 2.35[1] |
| 10c | >50 | >50 | 7.3 ± 0.47[1] |
| 10d | >50 | 42.9 ± 2.51 | 28.5 ± 1.59[1] |
| 10e | >50 | 51.8 ± 3.77 | 37.4 ± 2.06[1] |
| Doxorubicin | 2.3 ± 0.17 | 3.2 ± 0.19 | 3.7 ± 0.24 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of CDK2 and Bcl-2 and the proposed mechanism of inhibition by hydrazono-oxindoles.
References
Safety Operating Guide
Personal protective equipment for handling (E)-4-Bromo-3-hydrazonoindolin-2-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (E)-4-Bromo-3-hydrazonoindolin-2-one (CAS No. 638563-43-6). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction. [1]
-
H318: Causes serious eye damage.
A GHS pictogram of an exclamation mark is associated with this compound, indicating that it can cause skin and eye irritation.[1]
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield may be required for operations with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A disposable gown is recommended for procedures with a higher risk of contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural workflow is mandatory to ensure personnel safety and prevent contamination.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required personal protective equipment as outlined in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. Handle the solid carefully to minimize the generation of dust.
-
Solution Preparation: Add the desired solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve. Avoid splashing.
-
Cleanup: Following the procedure, decontaminate all surfaces and equipment used. Dispose of all waste, including contaminated PPE, according to the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
